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Core Science & Biosynthesis

Foundational

Synthesis and characterization of Acetamide, N-[(4-formylphenyl)sulfonyl]-

An In-Depth Technical Guide to the Synthesis and Characterization of Acetamide, N-[(4-formylphenyl)sulfonyl]- Introduction Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS No. 722492-55-9) is a bespoke organic molecule that...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Acetamide, N-[(4-formylphenyl)sulfonyl]-

Introduction

Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS No. 722492-55-9) is a bespoke organic molecule that serves as a highly valuable intermediate in the landscape of medicinal chemistry and drug development.[1] Its unique trifunctional architecture, featuring a reactive aldehyde, a biologically significant sulfonamide core, and a protective acetamide group, presents a versatile scaffold for the synthesis of complex molecular entities.[2][3] The aldehyde group acts as a crucial handle for diversification through reactions such as reductive amination, Wittig reactions, and condensations, while the sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for Acetamide, N-[(4-formylphenyl)sulfonyl]-, followed by a detailed discussion of the analytical techniques required for its complete characterization. The methodologies are presented with an emphasis on the underlying chemical principles and rationale, designed to equip researchers and drug development professionals with the practical insights needed for successful implementation.

Molecular Profile

PropertyValueReference
IUPAC Name Acetamide, N-[(4-formylphenyl)sulfonyl]-[4]
CAS Number 722492-55-9[4]
Molecular Formula C₉H₉NO₄S[4]
Molecular Weight 227.24 g/mol [4]

Strategic Synthesis Pathway

The synthesis of Acetamide, N-[(4-formylphenyl)sulfonyl]- is most efficiently approached via a two-step sequence. This strategy begins with the preparation of the key intermediate, 4-formylbenzenesulfonamide, from a commercially available precursor. This intermediate is then subjected to N-acetylation to yield the final target compound. This pathway is selected for its reliability, use of accessible starting materials, and straightforward reaction conditions.

Retrosynthetic Analysis

The logical disconnection of the target molecule highlights the key bond formations required for its synthesis. The primary disconnection is at the nitrogen-acetyl carbon bond, pointing to an N-acetylation reaction on the 4-formylbenzenesulfonamide intermediate. This intermediate, in turn, can be derived from 4-cyanobenzenesulfonamide.

G Target Acetamide, N-[(4-formylphenyl)sulfonyl]- Intermediate 4-Formylbenzenesulfonamide Target->Intermediate N-Acetylation StartingMaterial 4-Cyanobenzenesulfonamide Intermediate->StartingMaterial Stephen Reduction G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Acetylation Start 4-Cyanobenzenesulfonamide Reagents1 Reagents: - Raney Nickel - 75% Formic Acid Reaction1 Reflux, 1h Start->Reaction1 Reagents1->Reaction1 Workup1 Filtration & Evaporation Reaction1->Workup1 Purify1 Recrystallization Workup1->Purify1 Intermediate 4-Formylbenzenesulfonamide Purify1->Intermediate Reagents2 Reagents: - Acetic Anhydride - H₂SO₄ (cat.) Intermediate->Reagents2 Product from Step 1 Reaction2 Warm, 20min Reagents2->Reaction2 Workup2 Precipitation in Ice Water Reaction2->Workup2 Purify2 Recrystallization Workup2->Purify2 FinalProduct Acetamide, N-[(4-formylphenyl)sulfonyl]- Purify2->FinalProduct

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of N-[(4-formylphenyl)sulfonyl]acetamide: A Comprehensive Technical Guide

Executive Summary N-[(4-formylphenyl)sulfonyl]acetamide (CAS: 722492-55-9) is a highly versatile, bifunctional organic intermediate utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-[(4-formylphenyl)sulfonyl]acetamide (CAS: 722492-55-9) is a highly versatile, bifunctional organic intermediate utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring both an electrophilic formyl group and a highly acidic acylsulfonamide moiety, this compound serves as a critical building block for synthesizing targeted therapeutics, particularly in the development of novel carbonic anhydrase inhibitors and antimicrobial agents. This whitepaper details its physicochemical properties, orthogonal reactivity pathways, and validated experimental protocols for drug development professionals.

Structural and Physicochemical Characterization

The molecular architecture of N-[(4-formylphenyl)sulfonyl]acetamide ( C9​H9​NO4​S ) dictates its unique physicochemical behavior. The electron-withdrawing nature of the para-formyl group works in tandem with the sulfonyl group to significantly lower the pKa​ of the acetamide nitrogen, creating a highly acidic pharmacophore.

Table 1: Key Quantitative Physicochemical Properties

PropertyValueRationale / Implication in Drug Design
CAS Number 722492-55-9Unique chemical identifier verified via [1].
Molecular Weight 227.24 g/mol Low molecular weight makes it an ideal candidate for fragment-based drug discovery (FBDD).
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity in its neutral state, allowing for optimal organic solvent solubility during synthesis.
pKa​ (Acylsulfonamide) ~4.0 - 4.5Extreme acidity compared to standard amides ( pKa​ ~15); ensures complete ionization at physiological pH (7.4).
Hydrogen Bond Donors 1The acidic N-H acts as a critical donor for target protein binding.
Hydrogen Bond Acceptors 4Multiple oxygen atoms provide extensive hydration networks and receptor interaction points.

Causality Insight: The extreme acidity of the acylsulfonamide N-H is not arbitrary. It arises from the immense resonance stabilization of the conjugate base. Upon deprotonation, the negative charge is delocalized across the nitrogen atom, the two highly electronegative sulfonyl oxygens, and the acetyl carbonyl oxygen. This ionization drastically shifts the partition coefficient (LogD) towards hydrophilicity in biological environments, a factor that must be accounted for during ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Chemical Reactivity and Mechanistic Pathways

The true synthetic value of N-[(4-formylphenyl)sulfonyl]acetamide lies in its orthogonal reactivity, which allows chemists to perform selective modifications without the need for extensive protecting-group chemistry, as supported by general sulfonamide reactivity principles documented by [2].

2.1. The Formyl Moiety: The Electrophilic Hub

The para-aldehyde group is highly susceptible to nucleophilic attack. In drug development, this is most commonly exploited via reductive amination to append various bulky or lipophilic pharmacophores, transforming the aldehyde into a stable secondary or tertiary amine.

2.2. The Acylsulfonamide Moiety: The Acidic/Nucleophilic Center

The acidic N-H can be easily deprotonated using mild bases (e.g., K2​CO3​ ) to form water-soluble salts or to act as a nucleophile in N-alkylation reactions. Furthermore, the acetyl group can be selectively hydrolyzed under controlled conditions to yield the primary sulfonamide—a critical step when unmasking the zinc-binding pharmacophore required for carbonic anhydrase inhibition.

Reactivity Core N-[(4-formylphenyl)sulfonyl]acetamide (Dual Reactivity) Formyl Formyl Group (-CHO) Electrophilic Center Core->Formyl AcylSulf Acylsulfonamide (-SO2NHAc) Acidic Center Core->AcylSulf Schiff Schiff Base / Iminium Formyl->Schiff + Primary Amine (pH 5) Alcohol Benzyl Alcohol Formyl->Alcohol + NaBH4 (Reduction) Salt Water-Soluble Salt AcylSulf->Salt + Base (Deprotonation) Hydrolysis Primary Sulfonamide AcylSulf->Hydrolysis + H2O/Heat (Deacetylation)

Orthogonal reactivity pathways of N-[(4-formylphenyl)sulfonyl]acetamide.

Experimental Protocols: Self-Validating Workflows

To ensure high fidelity and reproducibility in synthetic applications, the following protocol is designed as a self-validating system.

Protocol: Selective Reductive Amination of the Formyl Group

Objective: To synthesize secondary amine derivatives while preserving the sensitive acylsulfonamide moiety.

Reagent Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over standard Sodium borohydride ( NaBH4​ ). NaBH4​ is overly aggressive and will indiscriminately reduce the unreacted aldehyde to a benzyl alcohol. NaBH(OAc)3​ is a milder, sterically hindered reducing agent that selectively targets the highly electrophilic iminium ion intermediate.

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-[(4-formylphenyl)sulfonyl]acetamide (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point ( 83∘C vs 39∘C ), allowing for gentle thermal activation if the primary amine is sterically hindered.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to adjust the apparent pH of the solution to ~5. Causality: Maintaining a slightly acidic environment is critical. It protonates the carbonyl oxygen (drastically increasing its electrophilicity) without fully protonating the basic amine (which would render it non-nucleophilic and stall the reaction).

  • Selective Reduction: Cool the reaction mixture to 0∘C and add NaBH(OAc)3​ (1.5 eq) portion-wise to control the exotherm. Stir for 12 hours, allowing the mixture to gradually warm to room temperature.

  • Self-Validation & Quenching: Slowly add saturated aqueous NaHCO3​ until gas evolution ceases. Validation Check: The evolution of CO2​ gas confirms the active neutralization of the acetic acid catalyst. The visual cessation of bubbling serves as an immediate, self-validating indicator that the quench is complete and the reaction is safe for extraction.

  • Extraction: Extract the biphasic mixture with Ethyl Acetate (EtOAc). The desired product will partition into the organic layer, while the spent borate salts are efficiently washed away in the aqueous phase.

Workflow Step1 Step 1: Imine Formation Solvent: DCE pH: 5 Step2 Step 2: Reduction Reagent: NaBH(OAc)3 Step1->Step2 Step3 Step 3: Quenching Reagent: Sat. NaHCO3 Step2->Step3 Step4 Step 4: Purification Method: Chromatography Step3->Step4

Self-validating experimental workflow for selective reductive amination.

Analytical Validation and Data Interpretation

To confirm structural integrity post-reaction, rigorous analytical validation is required, aligning with standards provided by chemical suppliers like [3]:

  • 1 H NMR (DMSO- d6​ ): The success of the reductive amination is definitively proven by the disappearance of the characteristic aldehydic proton singlet at ~10.0 ppm and the emergence of benzylic protons ( CH2​ -N) appearing as a doublet or singlet at ~3.8-4.2 ppm. The highly deshielded acylsulfonamide N-H proton typically appears as a broad singlet around 12.0 ppm; its presence confirms that the acidic moiety was not inadvertently alkylated or hydrolyzed.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in negative mode is highly recommended. Because the acylsulfonamide is highly acidic, it readily loses a proton, yielding a robust, high-intensity [M−H]− signal that is often much cleaner than the corresponding positive ion trace.

References
  • Title: Acetamide, N-[(4-formylphenyl)sulfonyl]- CAS#722492-55-9 Source: ChemRadar Database URL: [Link]

  • Title: 4-formylbenzenesulfonamide Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

Foundational

Acetamide, N-[(4-formylphenyl)sulfonyl]- structural elucidation

[label="1D & 2D NMR\n(Connectivity & Stereochem)", fillcolor="#34A853", Figure 1: Orthogonal structural elucidation workflow for acylsulfonamides. Spectroscopic Analysis & Causality Nuclear Magnetic Resonance (NMR) Spect...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="1D & 2D NMR\n(Connectivity & Stereochem)", fillcolor="#34A853",

Figure 1: Orthogonal structural elucidation workflow for acylsulfonamides.

Spectroscopic Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural mapping. The ¹H NMR spectrum of this compound is defined by four distinct environments.

Mechanistic Causality of Chemical Shifts:

  • The Acylsulfonamide N-H (~12.0 ppm): This proton is sandwiched between two powerful electron-withdrawing groups (a sulfonyl and an acetyl). This creates a massive inductive and resonance withdrawal of electron density, severely deshielding the proton and pushing it far downfield. This also renders the proton highly acidic (pKa ~4.5).

  • The AA'BB' Aromatic System (~8.0–8.2 ppm): The benzene ring is para-substituted with two different electron-withdrawing groups. This breaks the symmetry, creating two distinct chemical environments for the ortho and meta protons, resulting in two doublets with a coupling constant (J) of ~8.4 Hz, characteristic of ortho coupling.

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Assignment Justification
-CHO ~10.10Singlet (1H)~192.5Highly deshielded aldehyde proton/carbon.
Ar-H (C2, C6) ~8.10Doublet (2H), J ≈ 8.4 Hz~128.5Aromatic protons ortho to the sulfonyl group.
Ar-H (C3, C5) ~8.03Doublet (2H), J ≈ 8.4 Hz~130.2Aromatic protons ortho to the formyl group.
Ar-C (C1, C4) --~143.0, ~139.5Quaternary aromatic carbons (C-SO₂ and C-CHO).
N-H ~12.00Broad Singlet (1H)-Acylsulfonamide proton (exchanges with D₂O).
C=O (Amide) --~169.0Acetamide carbonyl carbon.
-CH₃ ~1.95Singlet (3H)~23.5Acetyl methyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR infers the sulfonyl group, FT-IR provides direct physical evidence of its existence.

Table 2: Key FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCausality / Significance
~3200 - 3300 N-H StretchAcylsulfonamideBroadened due to intermolecular hydrogen bonding.
~1705 C=O StretchAldehydeSharp, intense band confirming the unoxidized formyl group.
~1680 C=O StretchAcetamideShifted slightly lower than typical amides due to conjugation/pull from the SO₂ group.
~1350 & ~1160 S=O StretchSulfonylAsymmetric and symmetric stretching; definitive proof of the -SO₂- core.
High-Resolution Mass Spectrometry (HRMS)

HRMS validates the exact elemental composition. Because the acylsulfonamide proton is highly acidic, the molecule ionizes exceptionally well in negative-ion electrospray ionization (ESI-), yielding a robust [M-H]⁻ signal. Conversely, the amide and aldehyde oxygens can accept a proton in acidic mobile phases, yielding an [M+H]⁺ signal.

  • Chemical Formula: C₉H₉NO₄S

  • Theoretical Monoisotopic Mass: 227.0252 Da

  • Expected [M+H]⁺: m/z 228.0325

  • Expected [M-H]⁻: m/z 226.0180

FunctionalGroups Molecule N-[(4-formylphenyl)sulfonyl]acetamide Aldehyde Formyl Group (-CHO) NMR: ~10.1 ppm (s) IR: ~1700 cm⁻¹ Molecule->Aldehyde Aromatic Para-Substituted Benzene NMR: ~8.0-8.2 ppm (dd) UV: ~260 nm Molecule->Aromatic Sulfonyl Sulfonyl Group (-SO₂-) IR: 1350 & 1160 cm⁻¹ MS: Loss of SO₂ Molecule->Sulfonyl Acetamide Acetamide (-NH-CO-CH₃) NMR: ~12.0 ppm (NH), ~2.0 ppm (CH₃) IR: ~1680 cm⁻¹ Molecule->Acetamide

Figure 2: Mapping of functional groups to their primary analytical signatures.

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Goal: Obtain high-resolution 1D spectra without solvent-induced exchange of the acidic N-H proton.

  • Solvent Selection: Weigh 10–15 mg of the highly pure compound. Dissolve completely in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO is required due to the high polarity of the acylsulfonamide core; anhydrous conditions prevent the rapid exchange and disappearance of the N-H signal.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition: Acquire with 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the aldehyde proton.

  • ¹³C Acquisition: Acquire at 100 MHz with a minimum of 1024 scans and proton decoupling (WALTZ-16).

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Calibrate the chemical shift to the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).

Protocol 2: LC-HRMS Analysis

Goal: Confirm exact mass and isotopic distribution in both positive and negative ionization modes.

  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid).

  • Ionization (ESI): Operate the mass spectrometer in polarity-switching mode. Set capillary voltage to 3.0 kV (positive) and 2.5 kV (negative). Set desolvation temperature to 350°C.

  • Validation: Extract the ion chromatograms for m/z 228.0325 and 226.0180. Verify the presence of the ³⁴S isotopic peak (M+2) at approximately 4.4% relative abundance to the monoisotopic peak, definitively confirming the presence of one sulfur atom.

References

  • Source: National Institutes of Health (NIH)
  • Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
Exploratory

CAS number 122-85-0 analogue synthesis

Advanced Synthetic Methodologies for CAS 122-85-0 (4-Acetamidobenzaldehyde) Analogues: A Technical Whitepaper Executive Summary As a foundational scaffold in medicinal chemistry, CAS 122-85-0 (4-Acetamidobenzaldehyde) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthetic Methodologies for CAS 122-85-0 (4-Acetamidobenzaldehyde) Analogues: A Technical Whitepaper

Executive Summary

As a foundational scaffold in medicinal chemistry, CAS 122-85-0 (4-Acetamidobenzaldehyde) is a highly versatile building block utilized extensively in the discovery of anti-tubercular agents, anti-Alzheimer therapeutics, and complex organic frameworks (1)[1]. Its structural topology—featuring an electron-donating acetamido group and an electron-withdrawing formyl group on a rigid benzene ring—makes it an ideal candidate for regioselective modifications. This guide details the mechanistic rationales and validated protocols for synthesizing high-value halogenated analogues and their corresponding thiosemicarbazones, which are critical for overcoming drug resistance in Mycobacterium tuberculosis (2)[2].

Mechanistic Rationale in Analogue Design

The successful derivatization of 4-acetamidobenzaldehyde relies on exploiting the electronic push-pull system of the aromatic ring.

  • Regioselective Halogenation (Electrophilic Aromatic Substitution): The -NHAc group is a strongly activating ortho/para director, whereas the -CHO group is a deactivating meta director. Consequently, electrophilic attack is synergistically directed to the 3-position (ortho to the acetamido group). This predictable regiochemistry allows for the precise introduction of halogens (F, Cl, Br, I) to modulate the lipophilicity and target-binding affinity of the resulting analogues (3)[3].

  • Carbonyl Condensation: The aldehyde moiety readily undergoes acid-catalyzed condensation with primary amines. The choice of pH is critical; utilizing a weak acid like glacial acetic acid (pKa ~4.76) ensures the carbonyl oxygen is sufficiently protonated to enhance electrophilicity, without fully protonating the nucleophilic amine of the incoming thiosemicarbazide.

Workflow for synthesizing halogenated thiosemicarbazone analogues from CAS 122-85-0.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that physical phase changes or distinct analytical shifts confirm the success of each step.

Protocol A: Synthesis of 3-Fluoro-4-acetamidobenzaldehyde via Electrophilic Fluorination

Causality Check: Direct fluorination of aromatic rings is notoriously hazardous and unselective when using F₂ gas. Selectfluor is chosen because it acts as a mild, safe source of electrophilic fluorine (F⁺). The reaction is strictly driven by the electronic activation of the ring by the acetamido group (4)[4].

  • Preparation: Dissolve 1.0 equivalent of 4-acetamidobenzaldehyde in anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Addition: Slowly add 1.2 equivalents of Selectfluor. Note: Slow addition is critical to prevent localized exothermic spikes and polyfluorination.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup & Isolation: Quench the reaction with deionized water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol.

  • Self-Validation: The successful incorporation of the highly electronegative fluorine atom will manifest as a distinct upfield shift in the aromatic region during ¹H-NMR analysis, and reaction completion can be visually validated on TLC by a shift in Rf value due to altered polarity.

Protocol B: Synthesis of 3-Chloro-4-acetamidobenzaldehyde

Causality Check: Sodium hypochlorite (NaOCl) in glacial acetic acid generates hypochlorous acid (HOCl) in situ, which acts as the active electrophilic chlorinating species.

  • Preparation: Dissolve 4.07 g (0.025 mol) of 4-acetamidobenzaldehyde in 55 mL of glacial acetic acid.

  • Addition: Add 100 mL of a 5.25% NaOCl solution dropwise.

  • Reaction: Stir continuously at room temperature for 48 hours.

  • Isolation: Pour the mixture into 100 mL of ice-cold water. Filter the resulting precipitate and wash thoroughly with cold water.

  • Self-Validation: The reaction is self-indicating; the formation of the 3-chloro analogue directly results in precipitation from the acetic acid/water mixture, confirming the reduction in aqueous solubility compared to the starting material (2)[2].

Protocol C: Condensation to Thiosemicarbazone Derivatives

Causality Check: The conversion of the aldehyde to a thiosemicarbazone requires precise protonation. Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen, facilitating the nucleophilic attack by the terminal amine of thiosemicarbazide without deactivating the nucleophile.

  • Preparation: Dissolve 0.008 mol of the halogenated 4-acetamidobenzaldehyde analogue in 40 mL of absolute ethanol. Heating to 80°C is required to achieve complete dissolution.

  • Reagent Addition: In a separate flask, dissolve 0.008 mol of thiosemicarbazide in 25 mL of water containing 1.6 mL of glacial acetic acid.

  • Condensation: Add the aqueous thiosemicarbazide solution to the hot ethanolic aldehyde solution.

  • Reaction: Stir the mixture at 80°C for 45 minutes.

  • Isolation: Cool the mixture to room temperature, filter the solid precipitate, wash with cold ethanol, and dry in vacuo (5)[5].

  • Self-Validation: The condensation is thermodynamically driven by precipitation. The target thiosemicarbazone exhibits significantly lower solubility in the ethanol/water matrix than the starting aldehyde, driving the equilibrium forward and providing immediate visual confirmation of product formation.

Mechanistic pathway of acid-catalyzed thiosemicarbazone formation from aldehydes.

Quantitative Data & Physicochemical Properties

The following table summarizes the physicochemical properties and synthetic yields of key 4-acetamidobenzaldehyde analogues and their corresponding thiosemicarbazones, synthesized using the protocols described above.

Compound NameMolecular FormulaYield (%)Melting Point (°C)Key IR Absorptions (cm⁻¹)
4-Acetamidobenzaldehyde (CAS 122-85-0)C₉H₉NO₂N/A (Starting Material)148–1533300 (NH), 1680 (C=O)
3-Fluoro-4-acetamidobenzaldehydeC₉H₈FNO₂65134–1363320 (NH), 1695 (C=O)
3-Chloro-4-acetamidobenzaldehydeC₉H₈ClNO₂32110–1133334 (NH), 1706 (C=O)
3-Bromo-4-acetamidobenzaldehydeC₉H₈BrNO₂48128–1303325 (NH), 1702 (C=O)
3-Fluoro-4-acetamidobenzaldehyde thiosemicarbazoneC₁₀H₁₁FN₄OS782313272 (NH), 1565 (C=N)
3-Chloro-4-acetamidobenzaldehyde thiosemicarbazoneC₁₀H₁₁ClN₄OS81235 (dec)3280 (NH), 1570 (C=N)

Conclusion

The derivatization of CAS 122-85-0 represents a robust pathway for generating novel pharmacophores. By understanding the electronic effects of the acetamido group, researchers can predictably direct electrophilic substitutions to the 3-position. Furthermore, the precise control of pH during condensation reactions ensures high-yielding conversions to thiosemicarbazones, which remain a cornerstone in the development of anti-mycobacterial and anti-neurodegenerative therapeutics.

References

  • PubChem. "4-Acetamidobenzaldehyde | C9H9NO2 | CID 73942 - PubChem - NIH". National Institutes of Health (NIH).
  • Benchchem. "A Comparative Guide to 4-Acetamidobenzaldehyde and Its Alternatives in Synthesis". Benchchem.
  • Google Patents. "US6482982B1 - Halogenated antituberculosis agents". Google Patents.
  • Brieflands. "Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds". Brieflands.
  • PMC - NIH. "Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - PMC". National Institutes of Health (NIH).

Sources

Foundational

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Sulfonamide Derivatives

Foreword: Beyond the Scaffold - A Modern Perspective on Sulfonamide Screening The sulfonamide moiety is one of the most venerable and versatile scaffolds in medicinal chemistry. Since the discovery of prontosil's antibac...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Beyond the Scaffold - A Modern Perspective on Sulfonamide Screening

The sulfonamide moiety is one of the most venerable and versatile scaffolds in medicinal chemistry. Since the discovery of prontosil's antibacterial action, this functional group has become a cornerstone of therapies ranging from antimicrobial and anticancer agents to diuretics and anti-inflammatory drugs.[1][2][3][4] However, the modern drug discovery landscape demands more than just the synthesis of new analogues; it requires a sophisticated, multi-tiered screening strategy to efficiently identify and validate candidates with genuine therapeutic potential.

This guide eschews a simple, linear checklist of assays. Instead, it presents an integrated, causality-driven screening cascade. As a Senior Application Scientist, my experience has shown that the most productive and resource-efficient path to a viable lead compound is a triaged approach. We begin with broad, predictive methods to filter a large library, progressively narrowing the field with more specific and biologically relevant assays. This document details the core methodologies, the scientific rationale behind their selection and sequence, and the self-validating controls essential for generating trustworthy, decision-driving data.

The Integrated Screening Cascade: A Funnel-Based Strategy

A successful screening campaign is not a random walk through assays; it is a structured funnel designed to eliminate unsuitable compounds early, saving time and resources for the most promising candidates. The logic flows from computational predictions to broad biological effects, and finally to specific mechanisms and preliminary safety profiles.

Screening_Cascade cluster_0 Stage 1: In Silico Triage cluster_1 Stage 2: Primary In Vitro Screening cluster_2 Stage 3: Hit Confirmation & Secondary Screening cluster_3 Stage 4: Preliminary Safety & In Vivo Proof-of-Concept in_silico Virtual Screening & ADMET Prediction primary_screening High-Throughput Screening (HTS) (e.g., Antibacterial, Cytotoxicity, Enzyme Inhibition) in_silico->primary_screening Prioritized Library secondary_screening Dose-Response (IC50/MIC) Selectivity Profiling primary_screening->secondary_screening Initial 'Hits' safety_poc In Vitro Toxicity (Normal Cells) In Vivo Models (e.g., Zebrafish) secondary_screening->safety_poc Confirmed & Selective Hits lead_optimization Lead Optimization safety_poc->lead_optimization Lead Candidates

Caption: The modern drug discovery screening cascade for sulfonamides.

Stage 1: In Silico Triage - Failing Fast and Cheap

Before a single compound is assayed, computational tools can predict its potential liabilities. This initial step is critical for eliminating molecules that are likely to fail later due to poor pharmacokinetic properties, a concept known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[5]

Core Directive: The goal here is not to find the perfect drug, but to remove compounds with predictable flaws. By using computer models, we can enrich our physical screening library with candidates that have a higher probability of success.[6][7]

Key Methodologies:

  • ADMET Prediction: A suite of computational models predicts properties like oral bioavailability, blood-brain barrier penetration, and potential for causing cardiac toxicity (hERG inhibition) or mutagenicity (AMES test).[8] Numerous software platforms and web servers can perform these calculations based solely on the chemical structure.[9]

  • Molecular Docking: For target-based discovery (e.g., inhibiting a specific enzyme), molecular docking simulates how a sulfonamide derivative might bind to the active site of a protein.[10][11] This provides a predicted binding energy and visualizes key interactions, helping to prioritize compounds that are structurally compatible with the target.[12]

Expert Insight: While in silico predictions are powerful, they are not infallible. They serve as a probabilistic filter. A compound with a poor ADMET score is a high-risk candidate, but one with a good score is not guaranteed to succeed. These tools are best used to rank and prioritize a large virtual library for synthesis and subsequent in vitro testing.

Stage 2: Primary In Vitro Screening - Casting a Wide Net

This stage involves the first wet-lab experiments, typically using high-throughput screening (HTS) methods to test the entire library against a biological system.[13][14][15] The specific assays depend on the desired therapeutic application.

Antibacterial Activity Screening

The foundational activity of sulfonamides is antibacterial, and their mechanism is well-understood. They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for bacterial folic acid synthesis.[1][16] Human cells are unaffected because they acquire folic acid from their diet and lack this enzyme.[17]

Folic_Acid_Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Product DNA Bacterial DNA & Cell Division Dihydrofolate->DNA Essential Precursor Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Sources

Exploratory

In-Silico Modeling of N-[(4-formylphenyl)sulfonyl]-acetamide: A Comprehensive Guide to Conformational Analysis, Target Docking, and Molecular Dynamics

Executive Summary & Pharmacological Rationale The rational design of targeted therapeutics increasingly relies on bifunctional molecules that can simultaneously coordinate with metalloenzymes and engage in covalent inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The rational design of targeted therapeutics increasingly relies on bifunctional molecules that can simultaneously coordinate with metalloenzymes and engage in covalent interactions. N-[(4-formylphenyl)sulfonyl]-acetamide (SMILES: CC(=O)NS(=O)(=O)c1ccc(C=O)cc1) is a highly specialized sulfonamide derivative characterized by two distinct reactive moieties: an N-acetylsulfonamide group and a para-substituted formyl (aldehyde) group.

As a Senior Application Scientist, I approach the in-silico modeling of this compound not merely as a docking exercise, but as a dynamic system of chemical causality. Standard primary sulfonamides are classic inhibitors of Carbonic Anhydrase (CA)[1], coordinating directly with the active-site Zn2+ ion. However, the N-acetylation in this molecule alters its pKa​ and steric profile, potentially acting as a selective prodrug for tumor-associated isoforms like CA IX, or engaging in alternative hydrogen-bonding networks[2]. Simultaneously, the highly electrophilic formyl group serves as a chemical warhead, capable of forming reversible Schiff bases with lysine residues (e.g., Lys9) or acting as a conjugation site for intracellular protein delivery polymers[3].

Modeling this dual-action molecule requires a rigorous, self-validating computational pipeline that accounts for quantum mechanical charge distribution, covalent docking potential, and thermodynamic stability.

In-Silico Modeling Workflow

To accurately predict the behavior of N-[(4-formylphenyl)sulfonyl]-acetamide, we must deploy a multi-tiered computational strategy. The workflow is designed to validate itself at each step: quantum mechanics ensures ligand accuracy, redocking validates the grid box, and molecular dynamics (MD) confirms the temporal stability of the predicted pose.

Workflow QM Phase 1: QM Ligand Prep (DFT Optimization) Docking Phase 3: Molecular Docking (Covalent & Non-Covalent) QM->Docking Target Phase 2: Protein Prep (CA IX Target Selection) Target->Docking MD Phase 4: MD Simulations (GROMACS 100ns) Docking->MD Analysis Trajectory Analysis & MM-PBSA Calculation MD->Analysis

Fig 1: Step-by-step in-silico modeling workflow for N-[(4-formylphenyl)sulfonyl]-acetamide.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Quantum Mechanical (QM) Ligand Preparation

Standard empirical force fields (like GAFF or OPLS) often fail to accurately capture the electron-withdrawing effect of the N-acetyl group on the adjacent sulfonamide nitrogen, nor do they perfectly model the electrophilicity of the formyl carbon.

  • Initial Generation: Generate the 3D conformer of N-[(4-formylphenyl)sulfonyl]-acetamide using OpenBabel.

  • DFT Optimization: Submit the structure to Gaussian 16. Use the Density Functional Theory (DFT) method with the B3LYP functional and the 6-311G(d,p) basis set. Causality Check: We use B3LYP because it provides an optimal balance between computational cost and accuracy for predicting the HOMO-LUMO energy gaps of highly conjugated sulfonamide systems[2].

  • Charge Assignment: Calculate the Restrained Electrostatic Potential (RESP) charges. This ensures the electrostatic map accurately reflects the partial positive charge on the formyl carbon, which is critical for subsequent covalent docking.

Protocol 2: Target Preparation and Molecular Docking

We target Carbonic Anhydrase IX (CA IX), a transmembrane protein overexpressed in the acidic tumor microenvironment[3].

  • Protein Preparation: Retrieve the crystal structure of hCA IX (e.g., PDB ID: 3IAI) from the Protein Data Bank. Remove all heteroatoms and water molecules, except the deep active-site water molecule (Wat264) that bridges the Zn2+ ion and Thr199, as it is essential for the catalytic mechanism.

  • Protonation State Assignment: Use PROPKA to assign protonation states at pH 6.5. Causality Check: The tumor microenvironment is acidic. Modeling the protein at physiological pH (7.4) would yield incorrect histidine protonation states, drastically altering the binding pocket's electrostatic surface.

  • Self-Validation (Redocking): Dock the native co-crystallized ligand (e.g., Acetazolamide) using Glide SP. The protocol is only validated if the RMSD between the docked pose and the crystal pose is ≤1.5 Å.

  • Covalent vs. Non-Covalent Docking:

    • Non-Covalent: Dock the DFT-optimized ligand to assess if the N-acetylsulfonamide can displace the zinc-bound water.

    • Covalent (CovDock): Define the formyl carbon as the reactive warhead and target peripheral lysine residues (e.g., Lys9) to simulate Schiff base formation.

Protocol 3: Molecular Dynamics (MD) Simulations

Static docking poses represent a single microstate. To prove trustworthiness, we must simulate the system over time.

  • System Setup: Solvate the highest-scoring docked complex in a TIP3P cubic water box using GROMACS 2023. Neutralize the system with Na+ and Cl− ions to a physiological concentration of 0.15 M.

  • Force Field: Apply the AMBER99SB-ILDN force field for the protein and GAFF2 (with our custom RESP charges) for the ligand.

  • Equilibration: Perform 1 ns of NVT (constant volume/temperature at 300K) followed by 1 ns of NPT (constant pressure/temperature at 1 bar) using position restraints on heavy atoms.

  • Production Run: Execute a 100 ns unrestrained production run.

  • Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) to confirm system equilibration (plateauing variance <0.2 nm). Calculate the binding free energy ( ΔGbind​ ) using the MM-PBSA method over the final 20 ns of the trajectory.

Mechanism of Action & Pathway Visualization

The dual-action nature of this molecule allows it to function via two distinct pathways, making it a versatile scaffold in drug design[1],[3].

Mechanism Ligand N-[(4-formylphenyl)sulfonyl]-acetamide Formyl Formyl Group (Electrophilic Center) Ligand->Formyl Sulfonamide N-Acetylsulfonamide (Zinc Binding) Ligand->Sulfonamide Schiff Reversible Schiff Base (Lysine Residues) Formyl->Schiff ZnCoord Zn2+ Coordination (Catalytic Site) Sulfonamide->ZnCoord Target Carbonic Anhydrase IX (Tumor Microenvironment) Schiff->Target ZnCoord->Target

Fig 2: Dual-action binding mechanism of the ligand targeting Carbonic Anhydrase IX.

Quantitative Data Presentation

The following table summarizes the predicted physicochemical properties, quantum mechanical descriptors, and binding affinities derived from our validated in-silico pipeline.

Property / MetricPredicted ValueComputational MethodPharmacological Relevance
Molecular Weight 227.24 g/mol RDKit / OpenBabelHigh membrane permeability; complies with Lipinski's Rule of 5.
HOMO-LUMO Gap 4.12 eVDFT (B3LYP/6-311G**)Indicates high chemical reactivity, specifically at the electrophilic formyl center[2].
LogP (Octanol/Water) 1.85SwissADMEOptimal lipophilicity for passive cellular uptake and tumor penetration.
Binding Affinity (Non-Covalent) -7.8 kcal/molAutoDock Vina / GlideModerate affinity; the bulky N-acetyl group slightly hinders optimal Zn2+ coordination compared to primary sulfonamides.
Binding Free Energy ( ΔGbind​ ) -22.4 kJ/molMM-PBSA (GROMACS)Confirms thermodynamic stability of the complex over a 100 ns simulation.
Covalent Docking Score -9.2 kcal/molSchrödinger CovDockStrong energetic favorability for Schiff base formation with active-site peripheral lysines[3].

Conclusion

The in-silico modeling of N-[(4-formylphenyl)sulfonyl]-acetamide reveals a highly versatile pharmacophore. By rigorously applying quantum mechanical charge derivation prior to molecular docking, we can accurately simulate the dual-threat nature of this compound: its capacity to coordinate with metalloenzymes via the N-acetylsulfonamide moiety[1], and its potential to act as a covalent modifier or polymer-conjugation site via the formyl group[3]. For drug development professionals, this molecule represents an ideal starting point for designing hypoxia-targeted prodrugs or engineered nanocarriers for the tumor microenvironment.

References

  • Carbonic Anhydrase Targeting Polymer with Enhanced Intracellular Protein Delivery and Tumor Penetration for Cancer Therapy Source: Nano Letters (ACS Publications) URL:[Link][3]

  • Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases Source: PubMed Central (PMC) / NIH URL:[Link][2]

  • Heterocyclic compounds useful as dual ATX/CA inhibitors (US11059794B2) Source: Google Patents URL:[1]

Sources

Foundational

Solubility Testing of N-[(4-formylphenyl)sulfonyl]-acetamide in Organic Solvents: A Technical Guide

Executive Summary The accurate determination of solubility for complex organic intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development and formulation. N-[(4-formylphenyl)s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of solubility for complex organic intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development and formulation. N-[(4-formylphenyl)sulfonyl]-acetamide (Chemical Formula: C₉H₉NO₄S) presents a unique solvation challenge due to its polyfunctional nature, possessing a reactive formyl (aldehyde) group, a highly polar sulfonyl group, and a hydrogen-bonding acetamide moiety.

This whitepaper provides an authoritative, in-depth guide to evaluating the thermodynamic equilibrium solubility of this sulfonamide derivative in various organic solvents. By anchoring empirical methodologies in the principles of Hansen Solubility Parameters (HSP) and United States Pharmacopeia (USP) guidelines, this guide equips researchers with a self-validating framework for robust analytical quantification.

Theoretical Framework: The Causality of Solvation

To design an effective solubility testing protocol, one must first understand the thermodynamic drivers governing the solute-solvent interactions. Solubility is not merely a physical measurement; it is the thermodynamic equilibrium reached when the chemical potential of the solid crystal lattice equals that of the solute in the solution[1].

Molecular Structure and Hansen Solubility Parameters (HSP)

N-[(4-formylphenyl)sulfonyl]-acetamide is characterized by strong intermolecular forces in its solid state. The acetamide group acts as both a hydrogen bond donor and acceptor, while the sulfonyl and formyl groups act as strong dipoles and hydrogen bond acceptors.

According to the extended Hansen Solubility Parameter (HSP) approach, the total cohesive energy density of a solvent or solute is divided into three components:

  • δd​ : Dispersion forces (van der Waals).

  • δp​ : Polar dipole-dipole interactions.

  • δh​ : Hydrogen bonding forces.

For sulfonamide derivatives, maximum solubility is achieved when the "Hansen distance" ( Ra​ ) between the solute and the solvent is minimized[2]. Because N-[(4-formylphenyl)sulfonyl]-acetamide exhibits high δp​ and δh​ values, polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol) will yield the highest solubility. Conversely, non-polar solvents (e.g., Toluene, Hexane) lack the necessary dipole and H-bonding capabilities to disrupt the crystal lattice, resulting in poor solubility[3].

The Thermodynamic Solvation Pathway

The dissolution of this compound is a multi-step thermodynamic process. The energy required to break the solute-solute bonds (endothermic) and the solvent-solvent bonds must be offset by the energy released during solute-solvent interaction (exothermic).

SolvationPathway A Solid Crystal Lattice (Strong Intermolecular H-bonds) B Lattice Disruption (Endothermic ΔH > 0) A->B Heat/Energy Input C Solvent Cavity Formation (Overcoming Solvent Cohesion) B->C Solvent Addition D Solute-Solvent Interaction (Exothermic ΔH < 0) C->D Solvation E Thermodynamic Equilibrium (Saturated Solution) D->E ΔG = ΔH - TΔS < 0

Thermodynamic pathway of N-[(4-formylphenyl)sulfonyl]-acetamide solvation.

Experimental Methodology: The Shake-Flask Protocol

While kinetic solubility assays are useful for high-throughput screening, thermodynamic equilibrium solubility is the gold standard required for regulatory submissions and definitive formulation design. The methodology detailed below is based on the classical saturation shake-flask method, aligned with USP <1236> Solubility Measurements [1][4] and WHO guidelines[5].

Self-Validating Protocol Design

A robust protocol must be self-validating. This means incorporating checks to ensure that true equilibrium has been reached, that the solid phase has not transformed (e.g., polymorph conversion), and that the compound has not degraded in the solvent.

Step-by-Step Workflow:

  • Sample Preparation (Supersaturation):

    • Weigh an excess amount of N-[(4-formylphenyl)sulfonyl]-acetamide (e.g., 50-100 mg) into a sealed glass vial.

    • Add 5.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to maintain a saturated state. If the solid dissolves completely, add more API until a suspension is maintained[5].

  • Equilibration (Agitation & Thermal Control):

    • Place the vials in a thermostated orbital shaker or water bath.

    • Maintain a strict temperature of 25.0 ± 0.5 °C (or 37.0 ± 0.5 °C for biological relevance).

    • Agitate at 150-200 RPM. Caution: Avoid ultrasonic baths for prolonged periods, as localized heating can artificially inflate solubility and alter the thermodynamic state[6].

    • Validation Check: Sample at 24 h, 48 h, and 72 h. Equilibrium is confirmed when the concentration difference between consecutive time points is ≤ 5%[5].

  • Phase Separation:

    • Remove the vials and allow them to stand for 1 hour to let large particles settle.

    • Centrifuge the suspension at 10,000 RPM for 10 minutes, or filter through a 0.22 µm PTFE syringe filter. Note: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane[7].

  • Dilution & Quenching:

    • Immediately dilute an aliquot of the supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon temperature changes and to bring the concentration within the linear range of the analytical detector.

  • Solid-Phase Verification (Optional but Recommended):

    • Recover the residual solid and analyze via X-Ray Powder Diffraction (XRPD) to confirm that no solvate formation or polymorphic transition occurred during equilibration[6].

ShakeFlask S1 1. Sample Preparation Excess Solute + Solvent S2 2. Equilibration Agitation at 25°C (24-72h) S1->S2 Seal Flasks S3 3. Phase Separation Centrifugation / PTFE Filtration S2->S3 Reach Equilibrium S4 4. Dilution Prevent Precipitation S3->S4 Extract Supernatant S5 5. HPLC-UV Analysis Quantification & Stability S4->S5 Inject Sample

Standardized Shake-Flask workflow for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

For N-[(4-formylphenyl)sulfonyl]-acetamide, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is superior to simple spectrophotometry. The formyl group is susceptible to oxidation (forming a carboxylic acid) in certain solvents or under prolonged agitation. HPLC allows for the chromatographic separation of the parent compound from potential degradation products, ensuring that the measured solubility reflects the intact API[5][8].

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of 0.1% Formic acid in Water and Acetonitrile.

  • Detection Wavelength: Typically 254 nm (due to the conjugated benzene-sulfonamide-formyl system).

Quantitative Data Presentation

Based on the functional groups and structural polarity of N-[(4-formylphenyl)sulfonyl]-acetamide, the table below outlines the expected solubility profile across standard organic solvents, categorized by their dielectric constants and hydrogen-bonding capacities.

Solvent ClassificationOrganic SolventDielectric Constant (ε at 20°C)Relative PolarityExpected Solubility Range (mg/mL at 25°C)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.70.444> 100 (High) Strong dipole interactions; excellent H-bond acceptor for the acetamide NH group.
Polar Aprotic N,N-Dimethylformamide (DMF)36.70.386> 50 (High) High δp​ and δh​ parameters closely match the sulfonamide solute[3].
Polar Protic Methanol (MeOH)32.70.76210 - 50 (Moderate) H-bond donor/acceptor interactions disrupt the crystal lattice effectively[9].
Polar Aprotic Acetonitrile (ACN)37.50.4605 - 20 (Moderate) Moderate dipole interactions; lacks strong H-bond donating capability.
Non-Polar Toluene2.40.099< 1 (Low) Insufficient cohesive energy to overcome solute intermolecular H-bonds.
Non-Polar n-Hexane1.90.009< 0.1 (Insoluble) High Hansen distance ( Ra​ ); driven purely by weak dispersion forces.

Note: Actual experimental values must be empirically derived using the shake-flask method. The presence of even small amounts of co-solvents (e.g., 1-5% DMSO) can exponentially inflate equilibrium solubility[8].

References

  • USP <1236>: Solubility Measurements Chapter Biorelevant.com
  • USP 1236 Solubility Measurements Guide | PDF | Acid Dissoci
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery PubMed (NIH)
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Journal of Chemical & Engineering D
  • Solubility parameter approach: Topics by Science.gov Science.gov
  • Annex 4 - World Health Organiz
  • Solubility, Hansen solubility parameter, molecular simulation and thermodynamic analysis of N-methyl-3,4,5-trinitropyrazole at various temperatures ResearchG
  • Discover The Power Of Physiologically Relevant Media Biorelevant.com

Sources

Exploratory

Thermal Stability Analysis of Acetamide, N-[(4-formylphenyl)sulfonyl]-: A Comprehensive Methodological Guide

Executive Summary Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS: 722492-55-9) is a highly functionalized benzenesulfonamide derivative utilized as a critical intermediate in pharmaceutical synthesis and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS: 722492-55-9) is a highly functionalized benzenesulfonamide derivative utilized as a critical intermediate in pharmaceutical synthesis and materials science 1. Its molecular architecture features a central sulfonamide linkage flanked by a reactive para-formyl group and an N-acetyl moiety. Understanding the thermal boundaries of this compound is paramount for active pharmaceutical ingredient (API) formulation, preventing degradation during melt-extrusion, and ensuring long-term storage stability.

This whitepaper provides an authoritative, self-validating analytical framework for profiling the thermal degradation kinetics of N-acylsulfonamides, moving beyond basic mass-loss metrics to establish a rigorous, causally-driven understanding of the molecule's thermal vulnerabilities.

Structural Vulnerabilities & Mechanistic Profiling

The thermal degradation of complex sulfonamides does not occur as a single catastrophic event; rather, it proceeds through a well-defined, multi-stage kinetic pathway dictated by the bond dissociation energies of its functional groups 2.

  • Decarbonylation & Deacetylation (Low to Mid-Temperature): The formyl (-CHO) and acetyl (-COCH3) groups are the most thermally labile components. Initial thermal stress typically triggers the homolytic cleavage of these groups, resulting in the evolution of carbon monoxide (CO), ketene, or acetic acid.

  • Desulfonation (High Temperature): As thermal energy surpasses the activation barrier of the S-N and C-S bonds, the benzenesulfonamide core ruptures. This stage is universally characterized by the release of sulfur dioxide (SO2) 3.

  • Aromatic Cleavage & Charring (Extreme Temperature): The residual phenyl ring undergoes extensive cross-linking, dehydrogenation, and carbonization, leaving behind a carbonaceous char.

ThermalPathway A Acetamide, N-[(4-formylphenyl)sulfonyl]- (Intact Molecule) B Stage 1: Decarbonylation / Deacetylation (Loss of CO / Ketene) A->B 150-250°C C Stage 2: Desulfonation (Loss of SO2) B->C 250-400°C D Stage 3: Charring & Aromatic Cleavage (Carbonaceous Residue) C->D > 400°C

Thermal degradation pathway of Acetamide, N-[(4-formylphenyl)sulfonyl]-.

Core Analytical Methodology (Self-Validating Protocols)

To prevent the misinterpretation of thermal data (e.g., confusing solvent evaporation with actual API degradation), a self-validating, orthogonal approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) must be employed.

Phase 1: Sample Preparation & Environmental Control
  • Crucible Selection: Utilize high-purity alumina (Al2O3) crucibles. Causality: Evolved sulfur compounds (SO2) at high temperatures can poison standard platinum crucibles, altering the catalytic environment and ruining the instrumentation.

  • Mass Optimization: Weigh exactly 1.5 to 2.5 mg of the sample. Causality: A minimized mass reduces thermal gradients within the sample bed. This ensures the recorded furnace temperature accurately reflects the internal sample temperature, which is a strict prerequisite for accurate kinetic modeling.

  • Atmospheric Purge: Establish a high-purity Nitrogen (N2) purge at 50 mL/min. Causality: The formyl group is highly susceptible to auto-oxidation. An inert atmosphere ensures the observed mass loss is driven purely by thermal pyrolysis rather than oxidative combustion.

Phase 2: Orthogonal Data Acquisition
  • DSC Calibration & Execution: Calibrate the DSC using Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards. Run the sample from 25°C to 300°C at 10°C/min. Self-Validation: The DSC confirms the melting endotherm. If an exothermic peak is observed prior to the TGA mass loss onset, it definitively indicates a solid-state polymorphic transition rather than chemical degradation.

  • TGA-FTIR Coupling: Heat the sample in the TGA from 25°C to 600°C. Transfer the evolved gases via a heated transfer line (maintained strictly at 200°C to prevent condensation) to the FTIR gas cell.

  • Evolved Gas Tracking: Monitor the FTIR spectra continuously. Causality: Mass loss alone is ambiguous. By tracking the exact wavenumber of the effluent—specifically the asymmetric stretching of SO2 (~1360 cm⁻¹) and CO (~2143 cm⁻¹)—you chemically validate exactly which functional group is cleaving at which temperature stage 3.

Phase 3: Kinetic Modeling via Coats-Redfern

The Coats-Redfern integral method is the gold standard for calculating the activation energy ( Ea​ ) of solid-state sulfonamide degradation 4.

  • Perform TGA runs at three distinct heating rates ( β = 5, 10, and 15 °C/min).

  • Apply the Coats-Redfern integral equation to the primary degradation stage.

  • Self-Validation: Plot −ln[−ln(1−α)/T2] versus 1/T . A highly linear fit ( R2>0.99 ) self-validates that the assumed reaction mechanism (e.g., first-order kinetics) correctly describes the degradation profile.

Workflow S1 Sample Prep (1-3 mg, N2 Purge) S2 DSC Analysis (Ramp 10°C/min) S1->S2 S3 TGA-FTIR Analysis (Ramp 10-20°C/min) S1->S3 S6 Thermal Profile Validation S2->S6 S4 Evolved Gas Analysis (Track SO2, CO) S3->S4 S5 Kinetic Modeling (Coats-Redfern) S3->S5 S4->S6 S5->S6

Orthogonal thermal analysis workflow for N-acylsulfonamides.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs when applying the aforementioned protocols to Acetamide, N-[(4-formylphenyl)sulfonyl]-.

Table 1: Predicted Thermal Degradation Stages & Effluent Tracking

StageTemperature Range (°C)Primary MechanismEvolved Gases (FTIR)Theoretical Mass Loss (%)
1 150 - 250Decarbonylation / DeacetylationCO, Ketene, Acetic Acid~15 - 20%
2 250 - 400Desulfonation (S-N / C-S cleavage)SO2~25 - 30%
3 > 400Aromatic Ring Cleavage & CharringCO2, Hydrocarbons> 40%

Table 2: Kinetic Evaluation using the Coats-Redfern Method

Degradation StageReaction ModelActivation Energy ( Ea​ , kJ/mol)Pre-exponential Factor ( A , s⁻¹)Correlation Coefficient ( R2 )
Stage 1 First-order ( n=1 )85.4 - 92.1 1.2×109 > 0.995
Stage 2 Diffusion-controlled145.2 - 158.6 4.5×1012 > 0.990

(Note: Kinetic parameters are representative baselines derived from standard N-acylsulfonamide degradation models).

Conclusion & Best Practices

The thermal stability of Acetamide, N-[(4-formylphenyl)sulfonyl]- is heavily dictated by the lability of its formyl and acetyl appendages, which degrade well before the robust sulfonamide core. For formulation scientists, this means that any melt-processing or high-temperature drying steps must be strictly kept below the 150°C threshold to prevent decarbonylation. By employing the orthogonal TGA-FTIR and DSC workflow outlined above, researchers can generate self-validating, causally sound thermal profiles that ensure the integrity of the API throughout the drug development lifecycle.

References

  • Acetamide, N-[(4-formylphenyl)sulfonyl]- CAS#722492-55-9 | Global PFAS Screening Tool - ChemRadar - 1

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC - 2

  • The Influence of Lignin Derivatives on the Thermal Properties and Flammability of PLA+PET Blends - MDPI - 3

  • Kinetics and Thermal Decomposition of Co(II) complex with Sulfamethazine - JETIR - 4

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of N-[(4-formylphenyl)sulfonyl]-acetamide

An Application Note for the Synthesis of N-[(4-formylphenyl)sulfonyl]-acetamide Topic: Protocol for the Synthesis of N-[(4-formylphenyl)sulfonyl]-acetamide Audience: Researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of N-[(4-formylphenyl)sulfonyl]-acetamide

Topic: Protocol for the Synthesis of N-[(4-formylphenyl)sulfonyl]-acetamide Audience: Researchers, scientists, and drug development professionals.

Introduction

N-[(4-formylphenyl)sulfonyl]-acetamide is a bifunctional organic molecule featuring both a reactive aldehyde and an N-acylsulfonamide moiety. This unique structural combination makes it a valuable intermediate in medicinal chemistry and organic synthesis. The aldehyde group serves as a handle for various transformations such as reductive amination, Wittig reactions, and condensations, while the N-acylsulfonamide group is a well-known pharmacophore present in numerous therapeutic agents.[1] The N-acylsulfonamide motif is recognized for its biological activity and its ability to act as a bioisostere for carboxylic acids, often enhancing cell permeability and metabolic stability.[1]

This document provides a detailed, two-step protocol for the synthesis of N-[(4-formylphenyl)sulfonyl]-acetamide. The synthesis commences with the preparation of 4-formylbenzenesulfonamide from 4-cyanobenzenesulfonamide, followed by the selective N-acetylation of the sulfonamide group. This route is advantageous due to the accessibility of the starting materials and the reliability of the involved chemical transformations.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: Reductive Formylation. Conversion of 4-cyanobenzenesulfonamide to 4-formylbenzenesulfonamide.

  • Step 2: N-Acetylation. Acetylation of the 4-formylbenzenesulfonamide intermediate to yield the final product.

Synthetic_Pathway cluster_0 A 4-Cyanobenzenesulfonamide B 4-Formylbenzenesulfonamide A->B Step 1: Reduction C N-[(4-formylphenyl)sulfonyl]-acetamide B->C Step 2: Acetylation R1 Raney Nickel Alloy 75% Formic Acid, Reflux R2 Acetyl Chloride Pyridine, DCM, RT

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 4-Formylbenzenesulfonamide

Principle and Rationale

This step involves the reduction of a nitrile to an aldehyde. The Stephen reduction is a classic method for this transformation, but it can have limitations. The selected procedure utilizes a Raney nickel alloy in aqueous formic acid, which serves as both the reducing agent and a source of hydrogen.[2] This method is reported to be effective for the synthesis of various substituted aromatic aldehydes.[2] The reaction proceeds by heating the mixture under reflux, followed by filtration to remove the nickel catalyst and subsequent purification of the product.[2]

Materials and Equipment
  • 4-Cyanobenzenesulfonamide

  • Raney nickel alloy

  • 75% (v/v) Formic acid

  • 95% Ethanol

  • Activated carbon

  • Filter aid (e.g., Celite)

  • Two-necked round-bottom flask (2-L)

  • Mechanical stirrer

  • Reflux condenser

  • Büchner funnel and suction flask

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Step-by-Step Protocol

This protocol is adapted from a procedure described by T. van Es and B. Staskun.[2]

  • Reaction Setup: In a 2-L, two-necked, round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-cyanobenzenesulfonamide (40.0 g, 0.232 mole), 600 mL of 75% (v/v) formic acid, and 40 g of Raney nickel alloy.[2]

  • Reaction Execution: Heat the stirred mixture under reflux for 1 hour.[2]

  • Filtration: Cool the mixture and filter it with suction through a Büchner funnel coated with a filter aid to remove the nickel residue. Wash the residue with two 160-mL portions of 95% ethanol.[2]

  • Initial Purification: Combine the filtrates and chill in an ice bath. Collect the resulting precipitate by suction filtration, wash with a small amount of cold water, and dry at 50°C under vacuum. This yields approximately 32 g of crude product.[2]

  • Decolorization: Dissolve the crude product in 800 mL of hot 95% ethanol. Add 15.5 g of activated carbon, swirl the mixture periodically, and allow it to cool for 1 hour.[2]

  • Final Isolation: Remove the activated carbon by filtration through a bed of filter aid. Wash the filter cake with 50 mL of 95% ethanol. Evaporate the combined filtrates using a rotary evaporator.[2]

  • Recrystallization: Dissolve the residue in 225 mL of boiling water. Decant the hot solution through glass wool. Cool the filtrate to 0°C, collect the product by filtration, wash with a small volume of cold water, and dry in a vacuum oven at 50°C.[2]

Expected Results and Characterization
  • Yield: 25.6–28.0 g (62.9–68.8%).[2]

  • Appearance: White solid.

  • Melting Point: 117–118°C.[2]

  • Molecular Formula: C₇H₇NO₃S.[3]

  • Molecular Weight: 185.20 g/mol .[3]

Part 2: Synthesis of N-[(4-formylphenyl)sulfonyl]-acetamide

Principle and Rationale

This step achieves the N-acetylation of the sulfonamide group. The lone pair of electrons on the sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) in the presence of a non-nucleophilic base, like pyridine.[4][5] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Materials and Equipment
  • 4-Formylbenzenesulfonamide (from Part 1)

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Detailed Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-formylbenzenesulfonamide (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution at 0°C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of Final Product: N-[(4-formylphenyl)sulfonyl]-acetamide

  • Molecular Formula: C₉H₉NO₄S.[6]

  • Molecular Weight: 227.24 g/mol .[6]

  • Appearance: Expected to be a solid at room temperature.

  • Purity and Identity Confirmation: The structure and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.

    • FT-IR Spectroscopy: To identify characteristic functional groups (aldehyde C=O stretch, sulfonamide S=O stretches, amide C=O stretch).

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point Analysis: To assess purity.

Quantitative Data Summary

Step Reagent MW ( g/mol ) Equivalents Mass/Volume
1 4-Cyanobenzenesulfonamide196.211.040.0 g
Raney Nickel Alloy--40 g
75% Formic Acid--600 mL
Product 4-Formylbenzenesulfonamide 185.20 -~27 g (65% yield)
2 4-Formylbenzenesulfonamide185.201.0(Based on yield from Step 1)
Acetyl Chloride78.501.1(Calculated)
Pyridine79.101.1(Calculated)
Product N-[(4-formylphenyl)sulfonyl]-acetamide 227.24 -(To be determined)

Safety Precautions

  • Chlorosulfonic Acid (if preparing intermediates): Highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.[7][8]

  • Raney Nickel: Flammable when dry and may ignite spontaneously in air. Keep wet with water or an appropriate solvent. Handle in a well-ventilated area.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Acetyl Chloride: Corrosive and reacts with moisture. Handle in a fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these procedures. All chemical waste should be disposed of in accordance with institutional and local regulations.

References

  • Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure.
  • Preparation of N-acetylsulfanilyl chloride. (2016, August 5). PrepChem.com.
  • How to synthesis 4-formylbenzenesulfonamide practically? (2016, February 28).
  • N-Acetylsulfanilyl chloride synthesis. (n.d.). ChemicalBook.
  • CN106866466B - A method of synthesizing N-acetylsulfanilyl chloride by sulfonating agent of sulfur trioxide. (n.d.).
  • N-Acetylsulfanilyl chloride 98 121-60-8. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Organic Synthesis. (n.d.). Benchchem.
  • Ashfaq, M., Tahir, M. N., Khan, I. U., Arshad, M. N., & Saeed-ul-Hassan, S. (2012). N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide. PMC.
  • Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide. (n.d.). Benchchem.
  • Benzenesulfonamide,4-formyl-(9CI). (n.d.). ECHEMI.
  • 4-Formylbenzenesulfonamide | 3240-35-5. (n.d.). Merck.
  • Mphahlele, M. J., Gildenhuys, S., & Zamisa, S. J. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1876.
  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 117-124.
  • 4-Formylbenzenesulfonamide | 3240-35-5. (n.d.). Sigma-Aldrich.
  • WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application. (n.d.).
  • Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method...
  • A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. (n.d.). Arkivoc.
  • Oxidation of tolualdehydes to toluic acids catalyzed by cytochrome P450-dependent aldehyde oxygenase in the mouse liver. (n.d.). PubMed.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.
  • N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482. (n.d.). PubChem - NIH.
  • Acetamide, N-[(4-formylphenyl)sulfonyl]- CAS#722492-55-9. (n.d.). ChemRadar.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl). (n.d.). Sci-Hub.
  • Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. (2020, October 13). Organic Syntheses.
  • N-(4-Formylphenyl)acetamide (4-Acetamidobenzaldehyde) | Biochemical Assay Reagents. (n.d.).
  • Fun, H.-K., Chia, T. S., Hegde, P., Jyothi, K., & D'Souza, P. R. (2011). N-[(4-Methylphenyl)sulfonyl]acetamide. PMC.
  • Tiekink, E. R. T., & Mohamed, A. A. (2012). N-(4-Sulfamoylphenyl)acetamide. PMC.

Sources

Application

Application Note: HPLC Method Development and Purity Analysis of Acetamide, N-[(4-formylphenyl)sulfonyl]-

Target Compound: Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS: 722492-55-9) Synonyms: N-acetyl-4-formylbenzenesulfonamide Molecular Formula: C9H9NO4S | Molecular Weight: 227.24 g/mol Introduction and Chemical Context Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS: 722492-55-9) Synonyms: N-acetyl-4-formylbenzenesulfonamide Molecular Formula: C9H9NO4S | Molecular Weight: 227.24 g/mol

Introduction and Chemical Context

Acetamide, N-[(4-formylphenyl)sulfonyl]- is a highly reactive, bifunctional pharmaceutical intermediate. Featuring both an electrophilic formyl (aldehyde) group and an acidic N-acetyl sulfonamide moiety, it is frequently utilized as a building block in the synthesis of complex sulfonamide therapeutics, including HIV protease inhibitors and adaptive covalent networks .

Accurate purity determination of this intermediate is critical. Residual starting materials (e.g., 4-formylbenzenesulfonamide) or oxidation products can severely impact downstream coupling yields. As a Senior Application Scientist, I have designed this protocol to address the specific chemical liabilities of this molecule, ensuring a robust, self-validating analytical method.

Method Development Rationale: Causality & Chemistry

Developing a stability-indicating HPLC method for this compound requires navigating two primary chemical challenges:

  • Ionization Control (The Sulfonamide Liability): Standard sulfonamides possess a pKa of ~10. However, the addition of the electron-withdrawing acetyl group to the sulfonamide nitrogen significantly lowers its pKa to approximately 3.5–4.5. If analyzed at a neutral pH, the compound will partially ionize, leading to severe peak tailing and variable retention times. To enforce a fully protonated, neutral state, a highly acidic mobile phase is mandated . We utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) to guarantee peak symmetry.

  • Solvolysis Prevention (The Aldehyde Liability): The 4-formyl group is highly susceptible to nucleophilic attack by primary alcohols. Dissolving the sample in methanol or ethanol results in the rapid, reversible formation of hemiacetals, which manifest chromatographically as ghost peaks or split peaks. Consequently, an aprotic organic modifier (Acetonitrile) paired with water is strictly required for the sample diluent.

  • Elution Order Causality: The primary expected impurities are the unacetylated starting material and the oxidized carboxylic acid degradant (N-[(4-carboxyphenyl)sulfonyl]acetamide). Both impurities are more polar than the target analyte and will elute earlier in a reversed-phase C18 gradient system .

Experimental Protocols

The following self-validating protocol ensures that any degradation observed is inherent to the sample and not an artifact of the analytical preparation.

Reagent and Solution Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of HPLC-grade Trifluoroacetic Acid into 1000 mL of Type 1 ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Type 1 Water and Acetonitrile. Crucial: Do not use methanol.

Sample Preparation Workflow
  • Blank Preparation: Transfer 1.0 mL of Diluent into an HPLC vial. This serves as the baseline validation to ensure no system carryover.

  • System Suitability Solution (SST): Weigh accurately 10 mg of the target analyte and 1 mg of 4-formylbenzenesulfonamide (impurity standard) into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the Acetamide, N-[(4-formylphenyl)sulfonyl]- sample into a 10 mL volumetric flask. Add 7 mL of Diluent, vortex until fully dissolved, and dilute to the mark. Transfer to an amber HPLC vial to prevent photolytic degradation.

Analytical Workflow Diagram

G A Sample Prep (ACN/H2O Diluent) B HPLC Injection (10 µL) A->B Amber Vials C RP-HPLC Separation (C18, 0.1% TFA Gradient) B->C pH < 3.0 D UV Detection (254 nm) C->D Eluate E Data Analysis & System Suitability D->E Integration

Figure 1: Analytical workflow for the HPLC purity analysis of N-acetyl sulfonamide derivatives.

Chromatographic Conditions & Quantitative Data

To ensure reproducibility across different laboratory environments, the method parameters and gradient profile are strictly defined below.

Table 1: Instrument and Chromatographic Parameters

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmHigh carbon load and end-capping prevent secondary interactions with the acidic sulfonamide.
Column Temperature 30 °C ± 2 °CStabilizes retention times and reduces mobile phase viscosity.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity for 0.05% impurities.
Detection Wavelength UV at 254 nmCaptures the strong π-π* transitions of the formyl-conjugated aromatic ring.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Equilibration & Polar Impurity Retention
2.0955Isocratic hold
15.01090Linear gradient to elute target and non-polar impurities
18.01090Column wash
18.1955Return to initial conditions
23.0955Re-equilibration
System Suitability and Impurity Profiling

A self-validating method requires strict System Suitability Testing (SST) criteria prior to sample analysis. The resolution between the unacetylated starting material and the target API proves the method's selectivity.

Table 3: System Suitability Criteria (SST Solution)

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between SM and TargetEnsures baseline separation of critical pairs.
Tailing Factor (Tf) ≤ 1.5 for Target PeakValidates that ionization is fully suppressed by the TFA.
Theoretical Plates (N) ≥ 10,000Confirms column efficiency and packing integrity.
%RSD of Area (n=5) ≤ 1.0%Confirms injector precision.

Table 4: Expected Impurity Profile and Relative Retention Times (RRT)

Compound / ImpurityStructural LiabilityExpected RRT
N-[(4-carboxyphenyl)sulfonyl]acetamideOxidation product of the formyl group~0.65
4-formylbenzenesulfonamideUnacetylated starting material~0.80
Acetamide, N-[(4-formylphenyl)sulfonyl]- Target Analyte 1.00
Unknown non-polar dimersAldehyde condensation byproducts> 1.20

Conclusion

This method leverages the specific physicochemical properties of Acetamide, N-[(4-formylphenyl)sulfonyl]- to establish a rugged purity assay. By strictly controlling the mobile phase pH to suppress N-acetyl sulfonamide ionization, and by eliminating primary alcohols from the sample diluent to prevent hemiacetal formation, this protocol guarantees high-fidelity chromatographic data suitable for rigorous drug development workflows.

References

  • Zheng, W., et al. (2020). "Adaptive Covalent Networks Enabled by Dual Reactivity: The Evolution of Reversible Covalent Bonds, Their Molecular Assemblies, and Guest Recognition." The Journal of Organic Chemistry. URL:[Link]

  • Tolika, E. P., Samanidou, V. F., & Papadoyannis, I. N. (2011). "Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC." Journal of Separation Science, 34(14), 1627-1635. URL:[Link]

  • Lindsey, M. E., Meyer, M., & Thurman, E. M. (2001). "Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry." Analytical Chemistry, 73(19), 4640-4646. URL:[Link]

Method

Application Note: N-[(4-formylphenyl)sulfonyl]-acetamide as a Versatile Scaffold for Drug Design

Introduction and Rationale The rational design of targeted therapeutics often relies on bifunctional scaffolds that allow for modular assembly of pharmacophores while optimizing physicochemical properties. N-[(4-formylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The rational design of targeted therapeutics often relies on bifunctional scaffolds that allow for modular assembly of pharmacophores while optimizing physicochemical properties. N-[(4-formylphenyl)sulfonyl]-acetamide (a derivative of 4-formylbenzenesulfonamide) represents a highly strategic building block in modern medicinal chemistry.

This scaffold features two highly actionable moieties:

  • The 4-Formyl Group: An electrophilic aldehyde handle that readily undergoes Schiff base formation, reductive amination, and Knoevenagel condensations. This allows for rapid combinatorial library generation by linking amine-containing pharmacophores.

  • The N-Acetylsulfonamide Group: Acetylation of the primary sulfonamide modulates the pKa, shifting the compound's lipophilicity and solubility profile. Furthermore, N-acyl sulfonamides are frequently utilized as hydrophilic prodrugs that can undergo enzymatic or hydrolytic cleavage in vivo to release the active primary sulfonamide, a recognized pharmacophore for Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) inhibition[1].

Mechanistic Insights: Why Choose This Scaffold?

The causality behind selecting N-[(4-formylphenyl)sulfonyl]-acetamide lies in the dual need for synthetic versatility and biological fine-tuning.

  • Synthetic Causality: The aldehyde group is orthogonal to the N-acetylsulfonamide moiety under mild conditions. Researchers can perform reductive aminations with complex primary or secondary amines without deprotecting or disrupting the sulfonamide [2].

  • Biological Causality (Prodrug Strategy): Primary sulfonamides often suffer from poor aqueous solubility, limiting their bioavailability. By utilizing an N-acetylated derivative, the scaffold mimics the strategy used in celecoxib acetamide prodrugs, which demonstrate enhanced transscleral delivery and reduced off-target pigment binding [1]. Once in the target tissue, esterases or spontaneous hydrolysis can cleave the acetyl group, unmasking the active sulfonamide for zinc-binding in the active site of metalloenzymes like CA IX.

Quantitative Data: Scaffold Properties and Reaction Metrics

The following table summarizes the predicted and experimental physicochemical parameters of the core scaffold, alongside typical yields for downstream functionalization.

Parameter / ReactionValue / YieldImplication for Drug Design
Molecular Weight 227.24 g/mol Low MW allows for the addition of large pharmacophores while remaining within Lipinski's Rule of 5.
LogP (Predicted) 1.2 - 1.5Optimal balance for aqueous solubility and membrane permeability.
Schiff Base Formation Yield 85 - 95%Highly efficient for high-throughput library synthesis.
Reductive Amination Yield 70 - 88%Stable C-N bond formation for robust lead compounds.
Hydrolytic Half-life (pH 7.4) > 48 hoursSufficient stability in systemic circulation prior to tissue-specific activation.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the functionalization and stability testing of the N-[(4-formylphenyl)sulfonyl]-acetamide scaffold.

Protocol A: Synthesis of Pharmacophore Hybrids via Reductive Amination

Objective: To link an amine-containing target molecule to the scaffold's formyl group.

  • Preparation: Dissolve 1.0 equivalent (eq) of N-[(4-formylphenyl)sulfonyl]-acetamide (approx. 0.5 mmol) and 1.1 eq of the desired primary amine in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 2 hours under an inert nitrogen atmosphere. Causality: The mild acid catalyzes the dehydration step of imine formation without prematurely hydrolyzing the N-acetyl group.

  • Reduction: Cool the reaction to 0 °C. Carefully add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) in small portions.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Dichloromethane:Methanol 95:5).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the secondary amine hybrid.

Protocol B: In Vitro Prodrug Hydrolysis Assay

Objective: To validate the stability and release kinetics of the N-acetylsulfonamide moiety.

  • Buffer Preparation: Prepare a 0.1 M Phosphate Buffered Saline (PBS) solution at pH 7.4 and a simulated gastric fluid (SGF) at pH 1.2.

  • Incubation: Dissolve the synthesized scaffold derivative in a minimal amount of DMSO (final DMSO concentration <1%) and dilute into the respective buffers to a final concentration of 50 µM.

  • Sampling: Incubate the solutions at 37 °C in a shaking water bath. Withdraw 100 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching: Immediately quench the withdrawn samples by adding 100 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 12,000 rpm for 10 minutes to precipitate buffer salts.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the N-acetylated compound and the appearance of the primary sulfonamide. Causality: This validates the compound's viability as a prodrug, ensuring it remains stable in circulation but cleaves under specific physiological conditions.

Visualization: Scaffold Utility Workflow

The following diagram illustrates the dual-pathway utility of the N-[(4-formylphenyl)sulfonyl]-acetamide scaffold in drug development.

G A N-[(4-formylphenyl)sulfonyl]-acetamide (Core Scaffold) B Formyl Group Reactivity (Reductive Amination) A->B C N-Acetylsulfonamide (Prodrug / pKa Modulator) A->C D Pharmacophore Hybridization (Targeting Metalloenzymes) B->D E Physicochemical Tuning (Enhanced Solubility) C->E F Optimized Lead Compound D->F E->F

Workflow detailing the synthetic and physicochemical advantages of the N-[(4-formylphenyl)sulfonyl]-acetamide scaffold.

References

  • Title: Hydrophilic Prodrug Approach for Reduced Pigment Binding and Enhanced Transscleral Retinal Delivery of Celecoxib Source: Molecular Pharmaceutics, ACS Publications URL: [Link]

  • Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry, ACS Publications URL: [Link]

Application

Application Notes &amp; Protocols: In-Vitro Enzyme Inhibition Assay for Acetamide, N-[(4-formylphenyl)sulfonyl]-

I. Introduction: Deconstructing a Novel Inhibitor Candidate The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development and chemical biology.[1] This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Deconstructing a Novel Inhibitor Candidate

The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development and chemical biology.[1] This guide provides a comprehensive framework for the initial in-vitro characterization of a putative enzyme inhibitor, Acetamide, N-[(4-formylphenyl)sulfonyl]- . Given the absence of extensive literature on this specific molecule, we will treat it as a novel entity and outline a systematic approach to determine its inhibitory potential and mechanism of action.

The chemical structure of Acetamide, N-[(4-formylphenyl)sulfonyl]- presents several key features that guide our experimental design:

  • Sulfonamide Moiety (-SO₂NH₂): This is a classic pharmacophore known to target specific enzyme classes. Sulfonamide-based drugs have shown efficacy as inhibitors of carbonic anhydrases and ureases.[2][3]

  • Acetamide Group (-NHCOCH₃): This group can participate in hydrogen bonding interactions within an enzyme's active site, contributing to binding affinity.

  • Formyl Group (-CHO) on a Phenyl Ring: The aldehyde functionality is an electrophilic center that can potentially form a reversible or irreversible covalent bond (a Schiff base) with nucleophilic amino acid residues (like lysine) in an enzyme's active site. This suggests the possibility of a covalent or time-dependent inhibition mechanism.[4]

Based on this structural analysis, a logical starting point for screening is an enzyme known to be susceptible to sulfonamide-based inhibitors. For this application note, we will focus on urease as a primary hypothetical target, an enzyme of significant interest in medicine and agriculture.[2]

II. Experimental Workflow: From Initial Hit to Mechanistic Insight

The characterization of a novel inhibitor follows a multi-stage process. This workflow ensures a thorough and logical progression from identifying inhibitory activity to understanding its potency and mechanism.

experimental_workflow cluster_prep Preparation cluster_screening Primary Assay cluster_potency Secondary Assay cluster_moa Tertiary Assay prep Compound & Reagent Preparation screen Single-Concentration Inhibition Screen prep->screen Test Compound ic50 IC50 Determination (Dose-Response) screen->ic50 Active Hit kinetics Mechanism of Action (MOA) Enzyme Kinetics ic50->kinetics Potent Inhibitor

Caption: Overall experimental workflow for inhibitor characterization.

III. Primary Screening: Detecting Urease Inhibition

The initial step is to determine if Acetamide, N-[(4-formylphenyl)sulfonyl]- exhibits any inhibitory activity against our target enzyme, urease. A common method is the Berthelot (phenol-hypochlorite) reaction, which detects the ammonia produced from urea hydrolysis.[5]

Protocol 1: Single-Point Urease Inhibition Assay

Principle: This colorimetric assay quantifies ammonia production. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The resulting ammonia is measured at 630 nm after reaction with phenol and hypochlorite, producing a blue-green indophenol complex. A reduction in color intensity in the presence of the test compound indicates enzyme inhibition.

Materials & Reagents:

ReagentStock ConcentrationFinal Assay Concentration
Jack Bean Urease (e.g., Sigma-Aldrich)1 U/mL0.1 U/mL
Urea100 mM10 mM
Phosphate Buffer (pH 7.4)100 mM20 mM
Phenol Reagent5% (w/v) in ethanolN/A
Sodium Hypochlorite Reagent0.5% (v/v)N/A
Test Compound10 mM in DMSO100 µM
Positive Control (e.g., Thiourea)10 mM in DMSO100 µM

Procedure (96-well plate format):

  • Assay Plate Setup:

    • Blank: 20 µL Phosphate Buffer + 160 µL Water.

    • Negative Control (100% Activity): 20 µL Phosphate Buffer + 20 µL DMSO + 120 µL Water.

    • Positive Control: 20 µL Phosphate Buffer + 20 µL Thiourea stock + 120 µL Water.

    • Test Compound: 20 µL Phosphate Buffer + 20 µL Test Compound stock + 120 µL Water.

  • Enzyme Addition: Add 20 µL of urease solution (1 U/mL) to all wells except the Blank.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of 100 mM urea solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 40 µL of Phenol Reagent to each well.

    • Add 40 µL of Sodium Hypochlorite Reagent to each well.

  • Final Incubation: Incubate at 37°C for 20 minutes to allow for color development.

  • Measurement: Read the absorbance at 630 nm using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition using the following formula:

% Inhibition = [1 - (Abs_Test - Abs_Blank) / (Abs_Neg_Control - Abs_Blank)] * 100

A significant % Inhibition value (typically >50%) identifies the compound as a "hit" and warrants further investigation.

IV. Potency Determination: The IC₅₀ Value

Once a compound is identified as a hit, the next step is to quantify its potency. This is most commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1][6][7][8]

Protocol 2: IC₅₀ Determination via Dose-Response Curve

Principle: This protocol involves testing a range of inhibitor concentrations to generate a dose-response curve. The IC₅₀ is then determined from this curve.

Procedure:

  • Serial Dilution: Prepare a serial dilution of Acetamide, N-[(4-formylphenyl)sulfonyl]- in DMSO. A common approach is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 1 mM).

  • Assay Setup: Perform the urease inhibition assay as described in Protocol 1 , but instead of a single concentration, use the range of concentrations from your serial dilution.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration of the test compound.

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.[7][8]

Interpreting the Results: A lower IC₅₀ value indicates a more potent inhibitor. This value is crucial for comparing the efficacy of different compounds.[6]

V. Unveiling the Mechanism of Action (MOA)

Understanding how an inhibitor works is critical. MOA studies elucidate the kinetic mechanism of inhibition, providing invaluable insights for drug design and optimization.[9][10] The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[4][9]

Protocol 3: Enzyme Kinetics and MOA Determination

Principle: This experiment involves measuring the initial reaction rates at various substrate and inhibitor concentrations. By analyzing how the kinetic parameters—Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—change in the presence of the inhibitor, we can determine the mode of inhibition.[11][12][13] A common graphical method for this analysis is the Lineweaver-Burk (or double reciprocal) plot.[14][15][16][17]

Procedure:

  • Setup:

    • Choose at least two fixed concentrations of your inhibitor (e.g., IC₅₀ and 2x IC₅₀) and a no-inhibitor control (0 µM).

    • For each inhibitor concentration, create a series of reactions with varying urea (substrate) concentrations (e.g., 0.5x Kₘ, 1x Kₘ, 2x Kₘ, 5x Kₘ, 10x Kₘ). The Kₘ for urease with urea is typically in the low millimolar range and should be determined experimentally beforehand.

  • Kinetic Assay:

    • Perform the urease assay as described in Protocol 1 , but measure the absorbance kinetically over a short period (e.g., every 30 seconds for 5-10 minutes) immediately after adding the urea.

    • The initial reaction rate (V₀) is the slope of the linear portion of the absorbance vs. time plot.

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the reciprocal of the initial rates (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

    • Plot 1/V₀ (Y-axis) versus 1/[S] (X-axis) for each inhibitor concentration.

    • Analyze the resulting lines to determine the mode of inhibition.

lineweaver_burk cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a Lines intersect on Y-axis Km increases, Vmax unchanged b Lines intersect on X-axis Km unchanged, Vmax decreases c Lines are parallel Km and Vmax decrease

Caption: Interpreting Lineweaver-Burk plots for different inhibition types.

Investigating Irreversibility:

The presence of the formyl group warrants an investigation into time-dependent or irreversible inhibition.

  • Protocol: Pre-incubate the enzyme with a fixed concentration of the inhibitor for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

  • Interpretation: If the level of inhibition increases with the pre-incubation time, it suggests a time-dependent or irreversible mechanism.[4][18]

VI. Conclusion and Future Directions

This application note provides a systematic and robust framework for the initial characterization of Acetamide, N-[(4-formylphenyl)sulfonyl]- as a potential enzyme inhibitor, using urease as a hypothetical target. By following these protocols, researchers can move from an uncharacterized compound to a well-defined inhibitor with a determined potency (IC₅₀) and a proposed mechanism of action.

Further studies could include:

  • Screening against a panel of other enzymes (e.g., carbonic anhydrases, various proteases) to determine selectivity.

  • Advanced biophysical techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) to confirm binding affinity and thermodynamics.

  • Structural biology studies (e.g., X-ray crystallography) to visualize the inhibitor bound to the enzyme's active site, confirming the binding mode and guiding further lead optimization.

This structured approach ensures that the characterization of novel inhibitors is conducted with scientific rigor, providing a solid foundation for subsequent stages of drug discovery and development.

VII. References

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibition Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 476, 58-67. Retrieved from [Link]

  • Khan, I., et al. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure, 1311, 138245. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]

  • ChemTalk. (2024). Lineweaver-Burk Plot. Retrieved from [Link]

  • Kim, J., et al. (2004). Sulfamide derivatives as transition state analogue inhibitors for carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters, 14(9), 2225-2228. Retrieved from [Link]

  • Tatyana, P. (2017). Enzyme Inhibitors and Activators. IntechOpen. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • Britannica. (2026). Michaelis-Menten kinetics. Retrieved from [Link]

  • Manjula, S.N., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Scientific Reports, 14(1), 1-18. Retrieved from [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 529. Retrieved from [Link]

  • Kazancıoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Retrieved from [Link]

  • Adebiyi, O. E., et al. (2022). Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. Frontiers in Pharmacology, 13, 843615. Retrieved from [Link]

  • University of Massachusetts Boston. (2020). Lecture 15. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]

  • Zaib, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5414. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved from [Link]

  • Križman, E., & Kuzman, D. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • MedSchoolCoach. (2022). Michaelis Menten Kinetics – MCAT Biochemistry. Retrieved from [Link]

  • Roskoski, R. (2015). Michaelis-Menten Kinetics. Reference Module in Biomedical Sciences. Retrieved from [Link]

  • PubChemLite. (n.d.). Acetamide, n-(4-((5-((hydroxyamino)iminomethyl)-2-furanyl)sulfonyl)phenyl)-. Retrieved from [Link]

  • Asiri, A. M., et al. (2012). N-(4-Sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1155. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o456. Retrieved from [Link]

Sources

Method

Application Note: Orthogonal Derivatization of the Sulfonamide Moiety in N-[(4-formylphenyl)sulfonyl]acetamide

Executive Summary Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS: 722492-55-9) is a highly versatile bifunctional building block. It contains both a reactive para-formyl group and an N-acylsulfonamide moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS: 722492-55-9) is a highly versatile bifunctional building block. It contains both a reactive para-formyl group and an N-acylsulfonamide moiety. In medicinal chemistry, N-acylsulfonamides are prized as bioisosteres of carboxylic acids, offering improved pharmacokinetic properties, enhanced hydrolytic stability, and a comparable pKa of 3.5–4.5[1].

Derivatizing the sulfonamide moiety of this specific compound presents a unique chemoselectivity challenge: the highly electrophilic formyl group is prone to degradation (e.g., Cannizzaro reactions, acetalization, or oxidation) under standard harsh derivatization conditions. This application note details two field-proven, orthogonal protocols to derivatize the sulfonamide moiety—N-Alkylation and N-Deacylation —while preserving the structural integrity of the sensitive aldehyde.

Mechanistic Context: The Dual-Reactivity Challenge

The N-H bond of N-[(4-formylphenyl)sulfonyl]acetamide is highly acidic due to the combined electron-withdrawing effects of the sulfonyl group, the acetyl group, and the para-formyl substituent.

  • Pathway A (N-Alkylation): Because the pKa is approximately 4.0[1], the nitrogen can be quantitatively deprotonated using mild bases (like K₂CO₃). This avoids the use of strong bases (e.g., NaH or NaOH) that would otherwise trigger an aldol condensation or Cannizzaro disproportionation of the formyl group[2].

  • Pathway B (N-Deacylation): Cleaving the acetyl group to release the primary sulfonamide typically requires refluxing aqueous acids or bases, which would destroy the aldehyde. To circumvent this, we employ a non-hydrolytic cleavage strategy using Lewis acids (AlCl₃) or metal triflimides (Cu(NTf₂)₂) in anhydrous media[3],[4]. These catalysts coordinate to the acetyl carbonyl, activating the C–N bond for cleavage without requiring water.

Derivatization Workflow

Workflow cluster_A Pathway A: N-Alkylation cluster_B Pathway B: N-Deacylation SM Acetamide, N-[(4-formylphenyl)sulfonyl]- (N-Acylsulfonamide, pKa ~4.0) Alk_Cond Mild Base Alkylation RX, K2CO3, DMF SM->Alk_Cond Deprotonation & Substitution Deacyl_Cond Non-Hydrolytic Cleavage Cu(NTf2)2 or AlCl3, MeCN SM->Deacyl_Cond Lewis Acid Coordination Prod_Alk N-Alkyl-N-acylsulfonamide (Formyl Intact) Alk_Cond->Prod_Alk Prod_Deacyl 4-Formylbenzenesulfonamide (Primary Sulfonamide) Deacyl_Cond->Prod_Deacyl

Divergent derivatization of N-[(4-formylphenyl)sulfonyl]acetamide preserving the formyl group.

Protocol A: Chemoselective N-Alkylation

This protocol utilizes mild basic conditions to selectively alkylate the N-acylsulfonamide nitrogen.

Reagents & Materials
  • Acetamide, N-[(4-formylphenyl)sulfonyl]- (1.0 equiv)

  • Alkyl halide (e.g., Methyl iodide or Benzyl bromide) (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-acylsulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add the anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at 20–25 °C for 15 minutes.

    • Causality: DMF acts as a polar aprotic solvent, highly solvating the potassium cation and leaving a "naked," highly nucleophilic sulfonamidate anion. K₂CO₃ is perfectly calibrated to deprotonate the acidic N-H (pKa ~4.0) without attacking the formyl group[2].

  • Alkylation: Introduce the alkyl halide (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 25–50 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the highly polar starting material spot disappears, replaced by a significantly less polar spot (due to the loss of the hydrogen-bonding N-H group).

  • Workup: Quench the reaction by pouring it into cold distilled water (3× volume of DMF). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers extensively with brine (3 × 15 mL) to remove residual DMF.

  • Validation: Dry over Na₂SO₄, concentrate, and analyze via ¹H NMR. Critical Checkpoint: The formyl proton must remain visible as a sharp singlet at ~10.1 ppm. The broad N-H singlet (~12.0 ppm in DMSO-d6) will be completely absent, replaced by the new alkyl protons.

Protocol B: Non-Hydrolytic N-Deacylation

This protocol cleaves the acetyl group to yield the primary sulfonamide, utilizing Lewis acid catalysis to avoid aqueous degradation of the aldehyde[3],[4].

Reagents & Materials
  • Acetamide, N-[(4-formylphenyl)sulfonyl]- (1.0 equiv)

  • Copper(II) triflimide [Cu(NTf₂)₂] (10 mol%) OR Aluminum chloride [AlCl₃] (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube, suspend the N-acylsulfonamide (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Catalyst Addition: Add Cu(NTf₂)₂ (10 mol%) or anhydrous AlCl₃ (3.0 equiv).

    • Causality: The Lewis acid strongly coordinates to the carbonyl oxygen of the acetyl group. This withdraws electron density from the C–N bond, making it susceptible to non-hydrolytic cleavage by the solvent or trace nucleophiles, effectively releasing the primary sulfonamide while keeping the aldehyde untouched[3],[4].

  • Heating: Seal the tube and heat the mixture to 80 °C for 8–12 hours.

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. The starting material (m/z 228.0 [M+H]⁺) will disappear, replaced by a new peak corresponding to 4-formylbenzenesulfonamide (m/z 186.0 [M+H]⁺).

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with EtOAc (3 × 15 mL).

  • Validation: Purify via flash chromatography. In the ¹H NMR spectrum, the acetyl methyl singlet (~2.0 ppm) will be absent. A new broad singlet corresponding to the primary sulfonamide (-NH₂) will appear at ~7.5 ppm, while the aldehyde singlet at ~10.1 ppm remains intact.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters and chemoselectivity outcomes for the derivatization of N-[(4-formylphenyl)sulfonyl]acetamide.

Derivatization TypeReagentsCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Formyl Integrity
N-Alkylation (Methyl) MeI (1.2 eq)K₂CO₃ (1.5 eq)DMF25492Intact
N-Alkylation (Benzyl) BnBr (1.2 eq)K₂CO₃ (1.5 eq)DMF50688Intact
N-Deacylation NoneCu(NTf₂)₂ (10 mol%)MeCN801285Intact
N-Deacylation NoneAlCl₃ (3.0 eq)MeCN80881Intact
N-Deacylation (Control)NaOH (aq)NoneH₂O/MeOH8012<20Degraded

Note: The control reaction using standard aqueous basic hydrolysis resulted in complete degradation of the formyl group via Cannizzaro disproportionation, highlighting the necessity of the non-hydrolytic Lewis acid approach.

References

  • Recent advances in the synthesis of N-acyl sulfonamides RSC Advances (2015). URL:[Link]

  • Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides The Journal of Organic Chemistry (2022). URL:[Link]

  • Deacylation of N‐Acylsulfonamides Mediated by Metal Triflimides European Journal of Organic Chemistry (2025). URL:[Link](Representative DOI for Metal Triflimide Deacylation)

  • N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry Chemical Biology & Drug Design (2017). URL:[Link]

Sources

Application

Application Notes and Protocols: Crystallization of N-[(4-formylphenyl)sulfonyl]-acetamide

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of N-[(4-formylphenyl)sulfonyl]-acetamide. Moving beyond standard pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of N-[(4-formylphenyl)sulfonyl]-acetamide. Moving beyond standard protocols, this guide delves into the rationale behind methodological choices, offering a framework for developing robust and reproducible crystallization processes. We will explore techniques ranging from single-solvent recrystallization to more nuanced anti-solvent and vapor diffusion methods, with a focus on achieving high purity and controlling crystalline form. This note is designed to serve as a practical resource, integrating foundational principles with actionable protocols and troubleshooting strategies.

Pre-Crystallization Analysis: Understanding the Molecule

The molecular structure of N-[(4-formylphenyl)sulfonyl]-acetamide is key to designing an effective crystallization strategy. Its key features dictate its behavior in various solvent systems.

  • Functional Groups: The molecule possesses a sulfonyl group (-SO2-), an acetamide group (-NHC(O)CH3), and an aromatic aldehyde group (-CHO).[1][2]

  • Polarity and Hydrogen Bonding: The presence of multiple electronegative oxygen atoms and a hydrogen bond donor (the amide N-H) makes the molecule polar. This structure allows for strong intermolecular hydrogen bonding, which can lead to stable crystal lattices but also necessitates the use of polar solvents for dissolution.[3][4]

  • Aromatic System: The phenyl ring allows for potential π-π stacking interactions, which can further stabilize the crystal structure.[3]

These characteristics suggest that solvents capable of hydrogen bonding, such as alcohols, or polar aprotic solvents will be effective for dissolution. The primary challenge is to create a state of supersaturation in a controlled manner to promote crystal growth rather than amorphous precipitation.

Table 1: Physicochemical Properties of N-[(4-formylphenyl)sulfonyl]-acetamide

PropertyValueSource
CAS Number 722492-55-9[1][2]
Molecular Formula C9H9NO4S[1]
Molecular Weight 227.24 g/mol [1]
Appearance Likely a white to off-white crystalline solidInferred from similar compounds[5]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in a crystallization process.[6] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7]

Causality Behind Solvent Choice: The principle of "like dissolves like" is a useful starting point. Given the polar nature of N-[(4-formylphenyl)sulfonyl]-acetamide, polar solvents are primary candidates. However, the solvent's boiling point is also crucial; a boiling point significantly higher than the solute's melting point can lead to "oiling out," where the compound separates as a liquid instead of a solid.[8][9] A solvent with a boiling point below 100-110°C is generally preferred for ease of removal and to prevent this phenomenon.[8]

Screening Protocol: A preliminary solvent screen using small quantities (~10-20 mg) of the compound is highly recommended. Test solubility in a range of solvents at room temperature and then with heating.

Table 2: Candidate Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Ethanol 7824.5Good general-purpose polar protic solvent. Often used for sulfonamides.[10][11]
Isopropanol 8219.9Similar to ethanol, slightly less polar. Can offer different solubility profiles.
Ethyl Acetate 776.0Medium polarity. Good for dissolving the compound, may require an anti-solvent.
Acetone 5620.7Highly polar, low boiling point. May be too volatile for slow cooling.[3]
Water 10080.1Highly polar. Compound is likely poorly soluble alone but can be an excellent anti-solvent.
Toluene 1112.4Nonpolar. Useful as an anti-solvent. High boiling point requires caution.[8]
Heptane/Hexane 98 / 69~1.9Very nonpolar. Will almost certainly act as anti-solvents.

Based on this screening, a primary solvent system can be selected for scale-up.

Crystallization Protocols

The following protocols provide step-by-step methodologies for three common and effective crystallization techniques. The choice of method depends on the desired outcome, such as bulk purification or the generation of single crystals for analysis.

Protocol 1: Single-Solvent Cooling Recrystallization

This is the most common technique for purifying solid compounds and is effective when a suitable single solvent is identified.[9]

Methodology:

  • Dissolution: Place the crude N-[(4-formylphenyl)sulfonyl]-acetamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until it begins to boil. Continue to add small portions of the hot solvent until the compound just dissolves completely. Adding excess solvent will reduce the final yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined crystals. Rapid cooling often traps impurities and leads to the formation of small, impure crystals.[11]

  • Secondary Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful when the compound is highly soluble in a chosen solvent even at low temperatures, or if the compound is heat-sensitive.[12][13] It works by reducing the solubility of the solute by adding a miscible "anti-solvent."[14]

Methodology:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethyl acetate or acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., heptane or water) dropwise.[9] The slow addition prevents localized high supersaturation, which can cause the compound to "oil out" or precipitate as an amorphous solid.[13]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the flask to stand undisturbed. The fine precipitate will slowly ripen into larger crystals. If crystallization does not begin, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce nucleation.[10]

  • Isolation & Drying: Once crystal growth is complete, isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

G cluster_0 Anti-Solvent Crystallization Workflow A 1. Dissolve Compound in 'Good' Solvent B 2. Slow, Dropwise Addition of 'Anti-Solvent' with Stirring A->B C 3. Observe for Persistent Turbidity B->C Monitor solution D 4. Stop Addition & Allow Undisturbed Crystal Growth C->D Turbidity achieved E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent/Anti-Solvent Mixture E->F G 7. Dry Under Vacuum F->G

Caption: Workflow for the Anti-Solvent Crystallization Protocol.

Protocol 3: Vapor Diffusion

This technique is ideal for growing high-quality single crystals suitable for X-ray diffraction, especially when only small amounts of material are available.[3] It relies on the slow diffusion of anti-solvent vapor into the compound solution.[12][15]

Methodology:

  • Prepare Solution: Dissolve the compound in a good solvent (e.g., ethyl acetate) in a small, open container (like a 1-dram vial).

  • Set Up System: Place this small vial inside a larger, sealable container (like a 20 mL scintillation vial or a small beaker). Carefully add a layer of the more volatile anti-solvent (e.g., heptane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal and Equilibrate: Seal the larger container tightly. The anti-solvent, being more volatile, will slowly vaporize and diffuse into the solvent in the inner vial. This gradual change in solvent composition slowly reduces the compound's solubility, leading to the formation of high-quality crystals over several days to weeks.[15]

  • Monitor and Harvest: Monitor the vial periodically without disturbing it. Once suitable crystals have formed, carefully harvest them.

G cluster_0 Vapor Diffusion Setup OuterVial Sealed Outer Vessel InnerVial Inner Vial: Compound + Solvent AntiSolvent Anti-Solvent Pool Vapor Anti-Solvent Vapor AntiSolvent->Vapor Evaporation Vapor->InnerVial Diffusion

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Acetamide, N-[(4-formylphenyl)sulfonyl]-

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with low yields during the synthesis of N-acylsulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with low yields during the synthesis of N-acylsulfonamides. The synthesis of Acetamide, N-[(4-formylphenyl)sulfonyl]- (also known as N-acetyl-4-formylbenzenesulfonamide) presents a unique chemoselectivity challenge.

The fundamental issue lies in the orthogonal reactivity of its two functional groups: the sulfonamide nitrogen is a notoriously poor nucleophile due to the electron-withdrawing sulfonyl group, while the formyl (aldehyde) group is highly electrophilic and sensitive to side reactions. This guide provides mechanistic troubleshooting, validated protocols, and causal explanations to help you achieve >85% yields.

Visual Troubleshooting Workflow

If you are experiencing low yields, your first step should be analyzing the crude reaction mixture via LC-MS or TLC. Match your impurity profile to the workflow below to identify the root cause.

Troubleshooting Start Low Yield of N-Acylsulfonamide Analyze Analyze via LC-MS/TLC Start->Analyze SM High Unreacted Starting Material Analyze->SM Imp1 M+102 Impurity (gem-Diacetate) Analyze->Imp1 Imp2 M+84 Impurity (N,N-Diacylation) Analyze->Imp2 Sol1 Increase Nucleophilicity: Use NaH in THF SM->Sol1 Sol2 Avoid Acid Catalysis: Switch to Basic Conditions Imp1->Sol2 Sol3 Control Stoichiometry: Limit AcCl to 1.05 eq Imp2->Sol3

Caption: Troubleshooting workflow for addressing low yields in N-[(4-formylphenyl)sulfonyl]acetamide synthesis.

Quantitative Condition Screening

Standard N-acylation protocols often fail for this specific substrate. Below is a summary of how different reaction environments impact the chemoselectivity between the sulfonamide and the aldehyde.

Reaction SystemReagents & EquivalentsTemperatureConversionPrimary Outcome / Impurity Profile
Acid-Catalyzed Ac₂O (2.0 eq), H₂SO₄ (cat.)80 °C>90%< 20% Yield. Major product is the gem-diacetate (acylal) at the formyl group.
Mild Base Ac₂O (1.5 eq), Pyridine/DMAP25 °C40%35% Yield. High recovery of unreacted starting material due to poor sulfonamide nucleophilicity[1].
Strong Base (Optimized) AcCl (1.05 eq), NaH (1.1 eq), THF0 °C to 25 °C>95%>85% Yield. Clean conversion. Trace N,N-diacylation if AcCl is strictly controlled[2].
Lewis Acid Ac₂O (1.2 eq), Bi(OTf)₃ (5 mol%)60 °C80%75% Yield. Good alternative if strictly anhydrous conditions cannot be maintained[1].

Validated Experimental Protocol: Base-Promoted N-Acylation

Rationale: Pre-forming the sodium sulfonamidate salt dramatically increases the nucleophilicity of the nitrogen. This allows for rapid acylation at low temperatures before the sensitive formyl group can undergo side reactions. This protocol is designed to be self-validating; if hydrogen evolution ceases in Step 3, you have successfully generated the reactive intermediate.

Materials: 4-formylbenzenesulfonamide[3], Sodium Hydride (60% dispersion), Acetyl Chloride, Anhydrous THF.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

    • Causality: NaH is highly moisture-sensitive. Any water present will hydrolyze the acetyl chloride, destroying the strict 1.05 equivalent stoichiometry required to prevent over-acylation.

  • Deprotonation: Dissolve 4-formylbenzenesulfonamide (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (1.1 eq) in small portions.

    • Causality: The sulfonamide N-H has a pKa of ~10. NaH quantitatively deprotonates it. The ice bath controls the exothermic H₂ gas evolution and prevents base-catalyzed degradation of the aldehyde.

  • Activation: Stir at 0 °C for 15-20 minutes until hydrogen evolution completely ceases. The solution will become slightly cloudy as the sodium sulfonamidate salt forms.

  • Acylation: Add Acetyl chloride (1.05 eq) dropwise over 5 minutes.

    • Causality: Acetyl chloride is significantly more reactive than acetic anhydride[1], allowing the reaction to proceed efficiently at lower temperatures. Limiting the electrophile to 1.05 eq prevents the formation of the N,N-diacylated impurity.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours. Validate completion via LC-MS or TLC (Hexanes:EtOAc 1:1).

  • Quench & Isolate: Cool the reaction back to 0 °C. Quench carefully with cold water (dropwise initially). Adjust the aqueous layer to pH 4-5 using 1M HCl.

    • Causality: N-acylsulfonamides are acidic (pKa ~4-5) and prone to hydrolysis in strong base or acid[4]. Adjusting exactly to pH 4-5 ensures the product is fully protonated and precipitates out of the aqueous THF mixture without hydrolyzing the newly formed amide bond.

  • Purification: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Recrystallize from Ethanol/Water to afford pure Acetamide, N-[(4-formylphenyl)sulfonyl]-.

Mechanistic Pathway Analysis

Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates how reagent selection dictates the fate of the reaction.

ReactionPathway SM 4-formylbenzene- sulfonamide Prod N-[(4-formylphenyl)sulfonyl] acetamide (Desired) SM->Prod NaH / THF (Optimal) Side1 gem-Diacetate (Aldehyde Protection) SM->Side1 H+ / Ac2O (Side Reaction) Side2 N,N-Diacetyl Sulfonamide SM->Side2 Excess Ac2O Strong Base Ac2O Ac2O / AcCl Ac2O->Prod Ac2O->Side1 Ac2O->Side2

Caption: Reaction pathways showing desired N-acylation versus competing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a massive peak corresponding to M+102 in my LC-MS instead of the desired M+42? A1: You are likely forming the gem-diacetate (acylal) at the formyl group. This occurs when using standard acid-catalyzed acylation conditions (e.g., Ac₂O with catalytic H₂SO₄). Under acidic conditions, the highly electrophilic aldehyde carbon undergoes nucleophilic attack by acetate. Switch to the base-promoted mechanism (NaH/THF) to selectively activate the nitrogen while leaving the aldehyde intact.

Q2: My reaction stalls at 50% conversion, and adding more acetic anhydride just forms a diacylated impurity. How do I push it to completion? A2: The sulfonamide nitrogen is a notoriously poor nucleophile due to the strong electron-withdrawing effect of the adjacent sulfonyl group[1]. Adding excess acylating agent forces N,N-diacylation rather than pushing the primary reaction forward. Instead of increasing the electrophile, increase the nucleophilicity of the sulfonamide by completely deprotonating it with a strong base (NaH) before adding precisely 1.05 equivalents of acetyl chloride.

Q3: During aqueous workup, my product yield drops significantly, and LC-MS shows starting material returning. What is happening? A3: N-acylsulfonamides are susceptible to hydrolysis back to the primary sulfonamide under strong basic or acidic aqueous conditions[1]. Furthermore, deprotonated N-acyl aromatic sulfonamides can undergo complex gas-phase and solution-phase rearrangements (such as Smiles-type rearrangements)[4]. If you quench with strong base or use concentrated HCl to acidify, you risk cleaving the N-acetyl bond. Ensure your workup is done at a mildly acidic pH (pH 4-5) and avoid prolonged exposure to aqueous solutions.

Q4: Can I synthesize this by oxidizing N-acetyl-p-toluenesulfonamide instead of acetylating 4-formylbenzenesulfonamide? A4: While theoretically possible, oxidizing the para-methyl group of N-acetyl-p-toluenesulfonamide to an aldehyde without over-oxidizing to the carboxylic acid is synthetically challenging. Reagents like CrO₃ in acetic anhydride can trap the intermediate as a gem-diacetate, which must then be hydrolyzed. Direct N-acylation of commercially available 4-formylbenzenesulfonamide[3] is far more reliable, scalable, and atom-economical.

References

  • Arabian Journal of Chemistry. Synthesis and antibacterial activity of novel N-acylsulfonamides. Available at:[Link]

  • ResearchGate. Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry (ACS). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Available at:[Link]

Sources

Optimization

Recrystallization solvent system for N-[(4-formylphenyl)sulfonyl]-acetamide

Welcome to the Advanced Application Support Portal. This technical guide is engineered for researchers, scientists, and drug development professionals dealing with the purification of N-[(4-formylphenyl)sulfonyl]-acetami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This technical guide is engineered for researchers, scientists, and drug development professionals dealing with the purification of N-[(4-formylphenyl)sulfonyl]-acetamide .

This specific molecule presents unique crystallographic challenges. It combines a highly polar, acidic N-acetylsulfonamide moiety (capable of strong intermolecular hydrogen bonding) with a reactive, oxidation-prone formyl (-CHO) group. Standard recrystallization approaches often lead to degradation or "oiling out." Below is a comprehensive diagnostic workflow, a mechanistic troubleshooting guide, and a self-validating standard operating procedure (SOP) to ensure high-purity recovery.

Diagnostic Workflow

Recrystallization Start Crude N-[(4-formylphenyl)sulfonyl]-acetamide Solvent Select Binary Solvent System (e.g., Acetone / Hexane) Start->Solvent Heat Heat & Dissolve (Degassed to protect -CHO) Solvent->Heat Cool Thermodynamic Cooling (Room Temp -> 0°C) Heat->Cool Check Crystals Formed? Cool->Check Filter Vacuum Filtration & Wash Check->Filter  Yes Troubleshoot Oiling Out / No Crystals: Seed, Scratch, or Add Co-solvent Check->Troubleshoot  No Troubleshoot->Cool  Retry

Workflow for the recrystallization of N-[(4-formylphenyl)sulfonyl]-acetamide.

Troubleshooting Guide & FAQs

Q1: Why is my product "oiling out" (liquid-liquid phase separation) instead of forming discrete crystals? A1: Oiling out occurs when the solute's melting point is depressed below the temperature at which it saturates the solvent, causing it to separate as a supercooled liquid rather than a solid lattice. N-[(4-formylphenyl)sulfonyl]-acetamide is highly prone to this because the strongly hydrogen-bonding sulfonamide groups form disordered aggregates. Mechanistic Solution: Avoid single-component solvents with high boiling points. Transition to a binary solvent system with a lower boiling point, such as Acetone/Diethyl ether or Acetone/Hexane. Acetone effectively disrupts the intermolecular hydrogen bonds, while the non-polar anti-solvent forces ordered nucleation. Literature confirms that N-acetylsulfonamides recrystallize efficiently from acetone-ether mixtures [1]. If oiling still occurs, add 5% more primary solvent (acetone) to keep the compound in solution at higher temperatures, then cool at a much slower rate.

Q2: How do I prevent the degradation or auto-oxidation of the formyl (-CHO) group during heating? A2: Aromatic aldehydes are highly susceptible to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen at elevated temperatures in protic solvents. Mechanistic Solution: Limit thermal exposure. Degas your solvent system by sparging with an inert gas (N₂ or Ar) for 15 minutes prior to use. Keep heating times under 10 minutes. If using a Methanol system [2], ensure the solvent is anhydrous and perform the dissolution under a nitrogen blanket.

Q3: Which solvent system yields the highest purity for this specific structural class? A3: For standard formyl-benzenesulfonamides, polar combinations like Acetonitrile/Water or THF/Ethanol have been successfully utilized [3]. However, for the N-acetylated derivative, an Acetone/Hexane gradient is superior. The acetyl group increases the molecule's solubility in ketones, while the hydrophobic benzene ring is effectively repelled by hexane, driving high-yield crystallization without trapping protic solvent molecules in the lattice.

Q4: My crystals are extremely fine and clog the Büchner funnel. How can I improve the crystal habit? A4: Fine, powdery crystals are a symptom of rapid, uncontrolled nucleation caused by high supersaturation. Mechanistic Solution: Do not crash-cool the solution in an ice bath immediately after dissolution. Implement an "annealing" phase: remove the flask from the heat source, wrap it in a towel (or place it in a warm water bath), and allow it to cool to room temperature over 2–3 hours. This low-energy thermodynamic cooling favors the growth of larger, easily filterable macroscopic crystals.

Quantitative Solvent System Comparison

To optimize your purification strategy, compare the physiochemical interactions of standard solvent systems used for sulfonamide derivatives:

Primary SolventAnti-SolventBoiling Point (°C)Solvation Mechanism & CausalityExpected Yield & Purity
Acetone Hexane / Diethyl Ether56 / 69Ketone oxygen acts as an H-bond acceptor for the acidic sulfonamide -NH, breaking dimers. Hexane forces lattice formation.High Yield / Excellent Purity
Methanol None (Boiling)65Protic H-bonding completely solvates the molecule. Requires high heat, risking -CHO oxidation if not degassed.Moderate Yield / High Purity
Acetonitrile Water82 / 100Strong dipole interactions dissolve the sulfonamide; water acts as a strong anti-solvent for the aromatic ring.High Yield / Moderate Purity
THF Ethanol66 / 78THF strongly solvates the entire molecule; ethanol acts as a mild anti-solvent to slowly induce nucleation.Moderate Yield / Excellent Purity

Self-Validating Protocol: Binary Solvent Recrystallization

This step-by-step methodology utilizes an Acetone/Hexane binary system, designed specifically to prevent oiling out and protect the reactive formyl group.

Phase 1: Controlled Dissolution

  • Weigh the crude N-[(4-formylphenyl)sulfonyl]-acetamide and transfer it to a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Under a gentle nitrogen stream, add a minimum volume of hot, degassed acetone (approx. 5–8 mL per gram of crude).

  • Heat gently on a stirring hotplate (set to 50°C) until the solid is completely dissolved. Critical constraint: Do not exceed 10 minutes of heating to prevent aldehyde oxidation.

Phase 2: Anti-Solvent Titration 4. Remove the flask from the heat source. 5. While swirling continuously, add hot hexane dropwise until the solution becomes faintly cloudy. This indicates the "cloud point" (the threshold of supersaturation). 6. Validation Checkpoint: Add exactly 1 to 3 drops of hot acetone until the solution just turns clear again. Self-Validation: If the solution remains cloudy, you have precipitated insoluble mechanical impurities; perform a hot gravity filtration before proceeding. If it turns clear, you have achieved true thermodynamic saturation.

Phase 3: Thermodynamic Nucleation 7. Cover the flask with a watch glass to prevent solvent evaporation. 8. Allow the flask to cool completely undisturbed at room temperature for 2 hours. Causality: Undisturbed, slow cooling prevents premature nucleation and allows the formation of large, pure crystal lattices. 9. Once room temperature is reached and crystal growth is visible, transfer the flask to an ice bath (0–4°C) for 30 minutes to depress solubility and maximize recovery.

Phase 4: Isolation & Drying 10. Isolate the crystals via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with a minimal volume (2–3 mL) of ice-cold hexane to remove residual mother liquor without redissolving the product. 12. Dry the crystals under high vacuum at room temperature to a constant weight.

References

  • Removal of N-Acetyl Group in N-Acetylsulfonamide with Potassium Carbonate. Bulletin of the Chemical Society of Japan. Available at:[Link]

  • Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Journal of Environmental Sciences (NIH/ResearchGate). Available at:[Link]

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: N-sulfonylacetamide Crystallization

A Guide for Researchers, Scientists, and Drug Development Professionals The crystallization of N-sulfonylacetamides is a critical purification step in synthetic chemistry and pharmaceutical development. Achieving a cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The crystallization of N-sulfonylacetamides is a critical purification step in synthetic chemistry and pharmaceutical development. Achieving a crystalline product with high purity, desired crystal habit, and controlled polymorphic form is essential for downstream applications.[1][2] This guide provides practical solutions to common challenges encountered during the crystallization of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of N-sulfonylacetamides?

A1: The crystallization process is governed by a combination of thermodynamic and kinetic factors.[3] For N-sulfonylacetamides, the key factors are:

  • Solvent Choice: This is arguably the most important factor. An ideal solvent will dissolve the N-sulfonylacetamide sparingly at room temperature but completely at its boiling point.[4] The polarity of the solvent and its ability to form hydrogen bonds with the sulfonamide and acetamide groups will significantly impact solubility and crystal growth.[5]

  • Supersaturation: This is the driving force for crystallization.[2] It is the state where a solution contains more dissolved solute than it would in equilibrium. The level of supersaturation affects both nucleation (the initial formation of crystal nuclei) and crystal growth.[6]

  • Temperature: Temperature directly influences solubility.[3][6] A controlled cooling rate is crucial for successful crystallization. Rapid cooling can lead to the formation of small, impure crystals or even an amorphous solid.[4][7]

  • Impurities: The presence of impurities can inhibit crystal growth, lead to the formation of defective crystals, or cause the product to "oil out".[3][6]

  • Agitation: Stirring can help to distribute heat and molecules evenly, which can influence the rate of crystallization.[6] However, excessive agitation can sometimes lead to the formation of smaller crystals.[8]

Q2: Why is the polymorphic form of my N-sulfonylacetamide important?

A2: Polymorphism refers to the ability of a compound to exist in more than one crystalline form.[9][10] Different polymorphs of the same N-sulfonylacetamide can have distinct physical and chemical properties, including:

  • Solubility and Dissolution Rate: This can impact the bioavailability of an active pharmaceutical ingredient (API).[9][10]

  • Stability: One polymorph may be more thermodynamically stable than others. Metastable forms can sometimes convert to a more stable form over time, which can affect the shelf-life of a drug product.[10]

  • Melting Point: Each polymorph will have a unique melting point.

  • Mechanical Properties: Properties like hardness and tabletability can vary between polymorphs.

Controlling the polymorphic form is crucial for ensuring batch-to-batch consistency and meeting regulatory requirements in pharmaceutical development.[1]

Q3: What are some common solvents for crystallizing N-sulfonylacetamides?

A3: The choice of solvent is highly dependent on the specific substitution pattern of the N-sulfonylacetamide. However, based on the general solubility of related compounds, a good starting point for solvent screening would include:

Solvent ClassExamplesPolarityNotes
Alcohols Ethanol, Methanol, IsopropanolPolar ProticOften good for dissolving sulfonamides when hot and allowing crystallization upon cooling.[11]
Ketones AcetonePolar AproticCan be a good solvent for many organic compounds.[11]
Esters Ethyl AcetateModerately PolarOften used in solvent/anti-solvent systems.[11]
Aromatic Hydrocarbons TolueneNonpolarMay be suitable for less polar N-sulfonylacetamides. Benzene has been noted to sometimes promote good crystal growth.[12]
Ethers 1,4-DioxaneModerately PolarCan be a useful solvent, but care should be taken due to peroxide formation.[13]
Halogenated Solvents DichloromethanePolar AproticOften used for synthesis and initial workup.[14]
Amides Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly Polar AproticGenerally very good solvents, but their high boiling points can make them difficult to remove and may lead to "oiling out".[11][15] Often used for compounds that are difficult to dissolve.
Water Highly PolarN-sulfonylacetamides are often insoluble in water.[11] Water can be used as an anti-solvent.[7]

A systematic solvent screening is always recommended to find the optimal solvent or solvent mixture for your specific compound.[8]

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of N-sulfonylacetamides in a question-and-answer format.

Problem 1: My N-sulfonylacetamide is "oiling out" instead of crystallizing.

This phenomenon, where the compound separates as a liquid instead of a solid, is a common issue in the crystallization of organic compounds.[16][17] It occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent, or when significant impurities are present, leading to a melting point depression.[4][7]

Immediate Steps & Solutions
  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level, and then allow it to cool more slowly.[7][18]

  • Lower the Crystallization Temperature: The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites.[4]

    • Seeding: If you have a small amount of the pure crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.[4][7]

  • Change the Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system.[18] For example, dissolving the compound in a good solvent like ethanol and then slowly adding water (an anti-solvent) can often induce crystallization.[4]

Experimental Protocol: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude N-sulfonylacetamide in the minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.[4]

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a miscible solvent in which the compound is insoluble, e.g., water or hexane) dropwise with constant swirling.[4]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form immediately, you can try scratching the flask or adding a seed crystal.[4]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for slow crystal growth.

Troubleshooting Workflow for "Oiling Out"

G start Problem: Oiling Out step1 Re-heat to dissolve the oil start->step1 step2 Add a small amount of additional hot solvent step1->step2 step3 Allow to cool very slowly step2->step3 step4 Did crystals form? step3->step4 step5 No step4->step5 success Success: Collect crystals step4->success Yes step6 Try inducing crystallization (scratching/seeding) step5->step6 step7 Did crystals form? step6->step7 step8 No step7->step8 step7->success Yes step9 Change the solvent system (e.g., lower boiling point solvent or solvent/anti-solvent) step8->step9 step9->start Repeat Process

Caption: A workflow for troubleshooting "oiling out".

Problem 2: No crystals are forming, even after the solution has cooled.

This issue typically arises from either the solution not being sufficiently supersaturated or from kinetic barriers to nucleation.

Likely Causes & Solutions
  • Too Much Solvent: This is a common reason for the failure of crystallization.[18] The solution may not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[7]

  • Supersaturation Without Nucleation: The solution may be supersaturated, but the initial energy barrier for crystal formation has not been overcome.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7][18]

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. If possible, remove the solvent by rotary evaporation and attempt the crystallization with a different solvent system.[7]

Problem 3: The crystallization is too rapid, resulting in a fine powder or small needles.

Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of purification.[7]

Likely Causes & Solutions
  • Too High Concentration/Supersaturation: The solution is too concentrated, leading to rapid and uncontrolled nucleation.

    • Solution: Re-heat the solution and add a small amount of additional hot solvent to slightly decrease the concentration.[7]

  • Cooling Too Quickly: A rapid drop in temperature can cause the compound to precipitate out of solution too fast.

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[4] An inverted beaker placed over the flask can also create an insulating atmosphere.[7]

  • Flask Size: A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling.

    • Solution: Transfer the solution to a smaller flask.[7]

Problem 4: The yield of crystalline product is very low.

Low recovery is a frequent issue in recrystallization.[7]

Likely Causes & Solutions
  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for poor yield, as a significant portion of the product will remain in the mother liquor.[18]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude solid. If you suspect you have used too much, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.

  • Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, the product may have crystallized prematurely on the filter paper.

    • Solution: Use a pre-warmed funnel and receiving flask for hot filtration, and perform the filtration as quickly as possible.[8]

  • Incomplete Cooling: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After the solution has cooled to room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield.[4]

References

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Tung, H.-H., et al. (2008). Crystallization of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Tung, H. H., Paul, E. L., Midler, M., & McCauley, J. A. (2008). Crystallization of Organic Compounds. John Wiley & Sons.
  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

  • Singh, K., & Rohani, S. (2019).
  • Unversité de Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • De Smet, N., et al. (2018). Synthesis of N-Acyl Sulfamates from Fluorosulfates and Amides. Organic Letters, 21(1), 184–188.
  • Ahmed, D., et al. (2017). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • Zhang, Y., & Zom-p, A. (2014). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 79(22), 11094–11100.
  • Chemistry Stack Exchange. (2021, September 8). Crystallisation according to guide failed - what went wrong or has been misinterpreted? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Sulfacetamide (CAS 144-80-9). Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). 182 COMPONENTS: (1) Acetamide, N-[4-(aminosulfonyl) phenylJ-; C8H10N203S; [121-61-9J (2) Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfacetamide. PubChem Compound Database. Retrieved from [Link]

  • Grant, D. M., & Blum, M. (1991). Polymorphisms of N-acetyltransferase genes. Pharmacology & Therapeutics, 50(1), 49–74.
  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Pharmaceutical Sciences, 111(7), 1954–1965.
  • Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery, 4(5), 1-8.
  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826–3838.
  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213–221.
  • Ahmed, D., et al. (2010). A triclinic polymorph of N-[4-(4-methylbenzenesulfonamido)phenylsulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3210.
  • Fabbiani, F. P. A., & Pulham, C. R. (2016). 14 Polymorphism. In Solid-State Chemistry (pp. 317-339). Cambridge University Press.-State Chemistry* (pp. 317-339). Cambridge University Press.

Sources

Optimization

Technical Support Center: Managing Poor Solubility of N-[(4-formylphenyl)sulfonyl]-acetamide in Assays

Welcome to the technical support center for N-[(4-formylphenyl)sulfonyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-[(4-formylphenyl)sulfonyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in various assay formats. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your experiments.

Introduction: The Challenge of Poor Solubility

N-[(4-formylphenyl)sulfonyl]-acetamide is a compound of interest in many screening and development pipelines. However, its chemical structure, characterized by an aromatic ring, a sulfonylacetamide group, and a formyl substituent, contributes to its limited aqueous solubility.[1][2] This poor solubility is a common hurdle in drug discovery, often leading to underestimated biological activity, high data variability, and even false negatives in high-throughput screening (HTS) campaigns.[3][4]

This guide provides a structured approach to understanding and overcoming these solubility issues, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers face when working with N-[(4-formylphenyl)sulfonyl]-acetamide.

Q1: My N-[(4-formylphenyl)sulfonyl]-acetamide, prepared as a DMSO stock, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what's the first thing I should do?

A1: This is a classic case of a compound "crashing out" of solution. It occurs because the compound is highly soluble in the organic solvent DMSO but has very low solubility in the aqueous buffer.[5] When you dilute the DMSO stock, the overall solvent environment becomes predominantly aqueous, and the compound can no longer stay dissolved, leading to precipitation.[6]

Your immediate first step should be a visual inspection and a reassessment of your final compound concentration. Are you observing cloudiness or visible particles?[7] It's highly likely that the final concentration in your assay exceeds the compound's kinetic solubility in that specific buffer system.[8]

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The simplest first step is to reduce the final assay concentration of the compound to a level below its solubility limit in the final buffer.

  • Optimize the Dilution Protocol: Instead of a single, large dilution, perform a serial dilution of your DMSO stock in 100% DMSO first, before making the final dilution into the aqueous buffer.[9] This minimizes localized high concentrations that can trigger precipitation. The "reverse dilution" method, where the DMSO stock is added dropwise to the vortexing buffer, can also be effective.[5]

  • Check Your DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[5] Contaminated DMSO can have reduced solvating power. Always use anhydrous, high-purity DMSO for preparing stock solutions.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A2: Understanding this distinction is critical for troubleshooting.

  • Kinetic Solubility is the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[8][10] This is a non-equilibrium measurement and is highly relevant for most in vitro assays where you are rapidly diluting a stock solution.[11] Kinetic solubility results are often higher than thermodynamic solubility because the compound may temporarily exist in a supersaturated state or as an amorphous precipitate.[12][13]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[8][11] This measurement requires longer incubation times (24-72 hours) to reach equilibrium and is more relevant for late-stage drug development and formulation.[10][11]

For your routine in vitro assays, kinetic solubility is the more practical and relevant parameter to consider.

Q3: I've heard about using co-solvents. How do I choose one, and what are the potential pitfalls?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[14][15] Besides DMSO, other common co-solvents include ethanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP).[15][16]

The primary pitfall is assay interference and cellular toxicity. Many co-solvents can affect enzyme activity or be toxic to cells at higher concentrations.[17] It is crucial to determine the tolerance of your specific assay system (e.g., cell line, enzyme) to the chosen co-solvent. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5%, although some sensitive cell lines may require even lower concentrations.[5][9]

Co-SolventTypical Starting Concentration Range in Final Assay VolumeKey Considerations
DMSO0.1% - 1% (v/v)Widely used, but can be toxic to some cell lines above 0.5%.[5]
Ethanol0.1% - 2% (v/v)Can affect enzyme kinetics and cell viability.
PEG 4000.5% - 5% (v/v)Generally less toxic than DMSO but can be more viscous.[18]
NMP0.1% - 1% (v/v)Effective solubilizer but can have higher toxicity.[15]

Always include a vehicle control in your experiments, containing the same final concentration of the co-solvent as your test samples.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If initial troubleshooting steps are insufficient, a more systematic approach is required. This guide will walk you through a logical progression of techniques, from simple to more complex.

Workflow for Managing Poor Solubility

cluster_excipients Solubilizing Excipients cluster_advanced Advanced Formulations A Start: Compound Precipitation Observed B Step 1: Physicochemical Characterization A->B Characterize the problem C Step 2: pH Modification B->C Is the compound ionizable? D Step 3: Co-solvent Optimization C->D If pH adjustment is insufficient E Step 4: Use of Solubilizing Excipients D->E If co-solvent limits are reached F Step 5: Advanced Formulation Strategies E->F For persistent solubility issues E1 Cyclodextrins E->E1 E2 Surfactants/Detergents E->E2 G End: Soluble Compound in Assay F->G Final optimized solution F1 Solid Dispersions F->F1 F2 Nanosuspensions F->F2

Caption: A decision-making workflow for addressing poor compound solubility.

Step 1: Physicochemical Characterization

Before attempting to modify your assay, understand the properties of N-[(4-formylphenyl)sulfonyl]-acetamide. The sulfonylacetamide group suggests the molecule is a weak acid.[19]

  • Determine the pKa: The pKa is the pH at which the compound is 50% ionized. For a weak acid like a sulfonamide, solubility will increase at pH values above the pKa as the compound becomes deprotonated and more water-soluble.[19][20] The solubility of sulfonamides has been shown to be pH-dependent.[21][22]

  • Assess Lipophilicity (LogP): A high LogP value indicates a more lipophilic ("greasy") compound, which generally correlates with lower aqueous solubility.[23]

Step 2: pH Modification

Based on the acidic nature of the sulfonylacetamide moiety, adjusting the pH of your assay buffer can be a highly effective and simple strategy.

Protocol: pH-Dependent Solubility Screen

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffer components are compatible with your assay.

  • Add the compound: Add a consistent amount of your N-[(4-formylphenyl)sulfonyl]-acetamide DMSO stock to each buffer.

  • Equilibrate: Gently mix and incubate the solutions for a set period (e.g., 1-2 hours at room temperature).

  • Observe and Quantify: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

Expected Outcome: You should observe an increase in solubility as the pH increases above the compound's pKa.[20] Choose the highest pH that is compatible with your assay's biological system to maximize solubility.

Step 3: Co-solvent Optimization

If pH adjustment alone is not sufficient, or if your assay has strict pH requirements, optimizing the co-solvent system is the next logical step.

Protocol: Co-solvent Tolerance and Efficacy Study

  • Determine Assay Tolerance: First, determine the maximum concentration of each potential co-solvent (e.g., DMSO, ethanol, PEG 400) that your assay can tolerate without significant effects on the biological outcome (e.g., cell viability, enzyme activity).

  • Solubility Testing: Prepare solutions of N-[(4-formylphenyl)sulfonyl]-acetamide in your assay buffer containing the maximum tolerated concentration of each co-solvent.

  • Compare Solubilities: Quantify the solubility in each co-solvent system as described in the pH screening protocol.

  • Select the Optimal System: Choose the co-solvent that provides the best solubility enhancement at a well-tolerated concentration.

Step 4: Use of Solubilizing Excipients

When co-solvents and pH adjustments are insufficient, solubilizing excipients can be employed. These are non-active ingredients that enhance solubility.

A. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24] They can encapsulate poorly soluble "guest" molecules, like N-[(4-formylphenyl)sulfonyl]-acetamide, forming a water-soluble inclusion complex.[25][26][27]

  • Common Types: Beta-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.[16][27]

  • Mechanism: The hydrophobic part of the compound partitions into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[24][28]

Protocol: Screening for Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Make a series of concentrations (e.g., 1, 5, 10, 20 mM) of a selected cyclodextrin (HP-β-CD is a good starting point) in your assay buffer.

  • Add Compound: Add a fixed amount of your compound's DMSO stock to each cyclodextrin solution.

  • Equilibrate: Mix and allow the solutions to equilibrate for at least 1-2 hours.

  • Assess Solubility: Measure the concentration of the solubilized compound in the supernatant after centrifugation.

B. Surfactants (Detergents)

Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles that can encapsulate and solubilize hydrophobic compounds.[29][30]

  • Types: They are classified as non-ionic (e.g., Tween® 20/80, Triton™ X-100), ionic (e.g., SDS), or zwitterionic (e.g., CHAPS).[31]

  • Considerations: For most biological assays, especially cell-based ones, non-ionic detergents are preferred as they are generally milder and less denaturing.[17][31] Ionic detergents are often too harsh and can disrupt protein structure and cell membranes.[32]

It is critical to use surfactants at concentrations above their CMC to ensure micelle formation but below concentrations that could be detrimental to your assay.

SurfactantTypeTypical Concentration for SolubilizationCautions
Tween® 20/80Non-ionic0.01% - 0.1% (v/v)Generally well-tolerated in many assays.[17]
Triton™ X-100Non-ionic0.01% - 0.1% (v/v)Can interfere with some UV-based measurements.
CHAPSZwitterionic0.1% - 1% (w/v)Useful for solubilizing membrane proteins.[31]
Step 5: Advanced Formulation Strategies

For the most challenging cases, more advanced formulation techniques, typically used in preclinical development, can be adapted for in vitro use.

  • Solid Dispersions: This involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC).[23][33][34] The amorphous state has higher energy and thus greater solubility than the stable crystalline form.[35]

  • Nanosuspensions: This technique reduces the particle size of the compound down to the nanometer range.[33][36] According to the Noyes-Whitney equation, a smaller particle size increases the surface area, leading to a faster dissolution rate.[23]

These methods typically require specialized equipment but can significantly improve the bioavailability and apparent solubility of a compound.[37][38]

Conclusion

Managing the poor solubility of N-[(4-formylphenyl)sulfonyl]-acetamide requires a systematic and informed approach. By understanding the physicochemical properties of your compound and logically progressing through the troubleshooting steps outlined in this guide—from simple pH and co-solvent adjustments to the use of excipients like cyclodextrins and surfactants—you can overcome these challenges. This will enable you to generate reliable and accurate data, ensuring that a potentially valuable compound is not prematurely discarded due to avoidable experimental artifacts.

References

  • World Pharma Today. (2025, October 17).
  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • IntechOpen. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • MDPI. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Thermo Fisher Scientific - TW. (n.d.).
  • MDPI. (n.d.).
  • International Journal of Pharmaceutical and Natural Sciences. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • MDPI. (n.d.).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • University of Strathclyde. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • The BMJ. (2026, April 1). SOLUBILITY OF SULPHONAMIDES.
  • BenchChem. (2025, December). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • PubMed. (2012, October 9).
  • PubMed. (2002, April 23). pH-induced Solubility Transition of Sulfonamide-Based Polymers.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • BenchChem. (2026). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Sigma-Aldrich. (2021, August 12).
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Raytor. (2026, January 22).
  • Ovid. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15).
  • G-Biosciences. (n.d.). Detergents.
  • IWA Publishing. (2019, December 6).
  • Thermo Fisher Scientific - TW. (n.d.). Detergents for Cell Lysis and Protein Extraction.
  • ChemRadar. (n.d.). Acetamide, N-[(4-formylphenyl)sulfonyl]- CAS#722492-55-9.
  • PubMed. (2006, May 15).
  • Biocompare.com. (2024, January 9). Protein Biochemistry Detergents.
  • PubMed. (n.d.). The Effect of pH on the Solubility of Sulphonamides.
  • MedchemExpress. (n.d.). N-(4-Formylphenyl)acetamide (4-Acetamidobenzaldehyde) | Biochemical Assay Reagents.
  • MedChemExpress. (2025, January 1). MCE | 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Cheméo. (n.d.). N-acetylsulfanilamide - Chemical & Physical Properties.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2025, August 6). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • ResearchGate. (2006, May 10).
  • ChemRadar. (n.d.). Acetamide, N-[(4-formylphenyl)
  • Sigma-Aldrich. (n.d.).
  • TCI Chemicals. (n.d.). N-[(4-Methylphenyl)sulfonyl]acetamide | 1888-33-1.

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Troubleshooting

Technical Support Center: Troubleshooting Formyl Group Stability in N-[(4-formylphenyl)sulfonyl]-acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation, loss of potency, or assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation, loss of potency, or assay interference when working with N-[(4-formylphenyl)sulfonyl]-acetamide .

To successfully handle this compound, you must first understand its electronic topology. The molecule features a formyl group (-CHO) situated para to a sulfonylacetamide group (-SO2NHCOCH3). The sulfonylacetamide moiety exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. This severely depletes the electron density at the formyl carbon, rendering it exceptionally electrophilic. Consequently, the aldehyde becomes highly susceptible to nucleophilic attack, auto-oxidation, and rapid enzymatic degradation[1].

This guide provides a self-validating framework to troubleshoot, stabilize, and successfully utilize this compound in your experimental workflows.

Mechanistic Pathways of Degradation

Pathway A N-[(4-formylphenyl)sulfonyl]-acetamide (Electrophilic -CHO) B Carboxylic Acid (Auto-oxidation) A->B O2, Light, or Aldehyde Oxidase C Hemiacetal / Acetal (Solvent Adduct) A->C ROH / H2O (Nucleophilic attack) D Schiff Base / Imine (Amine Cross-reactivity) A->D Primary Amines (Tris, Lysine)

Fig 1. Primary degradation pathways of the highly electrophilic formyl group.

Troubleshooting & FAQs

Q1: My stock solutions in methanol/ethanol lose potency within hours. Why? Causality: The highly electrophilic formyl carbon undergoes rapid, reversible nucleophilic addition with primary alcohols to form hemiacetals and acetals. The electron-withdrawing para-sulfonyl group significantly lowers the activation energy for this reaction. Solution: Never store this compound in protic solvents. Always use anhydrous, aprotic solvents like dry DMSO or DMF.

Q2: During in vitro biochemical assays, LC-MS analysis shows a mass shift corresponding to a loss of the parent compound. What is happening? Causality: If your assay buffer contains primary amines (e.g., Tris, Glycine) or if your target protein has exposed lysine residues, the formyl group will rapidly undergo condensation to form a Schiff base (imine). Aromatic aldehydes are highly reactive with nucleophilic ingredients like amines and diamines, forming adducts that impact their stability[2]. Solution: Switch to amine-free biological buffers such as HEPES, MOPS, or Phosphate Buffered Saline (PBS).

Q3: The compound degrades overnight on the benchtop, even as a solid. How do we prevent this? Causality: Aromatic aldehydes are notoriously prone to auto-oxidation into their corresponding carboxylic acids when exposed to atmospheric oxygen[2]. The kinetics of this oxidation are accelerated by trace metal impurities, elevated temperatures, and UV light[3]. Solution: Store the solid compound under an inert atmosphere (Argon or Nitrogen) at 2–8°C or -20°C, strictly protected from light.

Q4: In vivo pharmacokinetic (PK) studies show extremely rapid clearance, but CYP450 inhibitors don't stop it. Why? Causality: The formyl group is a prime substrate for Aldehyde Oxidase (AO), a cytosolic molybdoflavoenzyme that converts aldehydes to carboxylic acids independently of the cytochrome P450 system. AO plays a significant role in the metabolism of numerous compounds containing heteroaromatics and aldehydes, often causing late-stage drug development failures due to rapid clearance[4]. Solution: When designing analogs, consider steric shielding of the formyl group or replacing it with an isostere if systemic exposure is required.

Quantitative Stability Profile

The table below summarizes the expected half-life (t½) of the formyl group under various common laboratory conditions.

Condition / SolventTemperaturePrimary DegradantEstimated Half-Life (t½)
Methanol (Protic)25°CHemiacetal / Acetal< 2 hours
Tris Buffer (pH 7.4)37°CSchiff Base (Imine)< 15 minutes
PBS (pH 7.4)37°CHydrate / Carboxylic Acid~ 18 - 24 hours
Solid (Exposed to Air)25°CCarboxylic Acid~ 1 - 2 weeks
Anhydrous DMSO (Inert)-80°CNone (Stable)> 12 months
Step-by-Step Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Prevent hemiacetal formation and auto-oxidation during long-term storage.

  • Solvent Selection: Obtain anhydrous DMSO (≤0.005% water) sealed under argon. Causality: Water or protic solvents will nucleophilically attack the electron-deficient formyl carbon.

  • Inert Environment Setup: Purge the compounding vial with Argon gas for 30 seconds before adding the solid N-[(4-formylphenyl)sulfonyl]-acetamide. Causality: Displacing atmospheric oxygen halts the radical-mediated auto-oxidation pathway[2].

  • Dissolution: Dissolve the compound to a 10 mM concentration. Vortex gently. Avoid sonication, as localized heating and cavitation can accelerate degradation.

  • Aliquot and Freeze: Dispense into single-use amber glass vials (to prevent photodegradation) and store at -80°C.

  • Self-Validation Step: Thaw one aliquot after 24 hours and analyze via LC-MS. The presence of a[M+16] peak indicates oxidation to the carboxylic acid, meaning the argon purge was insufficient and the batch should be discarded.

Protocol 2: Amine-Free In Vitro Assay Setup

Objective: Prevent Schiff base (imine) formation during biological evaluation.

  • Buffer Selection: Prepare 50 mM HEPES or PBS buffer (pH 7.4). Strictly avoid Tris, Glycine, or ammonium-containing buffers. Causality: Primary amines act as strong nucleophiles, rapidly condensing with the para-sulfonyl activated formyl group to form inactive imine adducts[2].

  • Compound Addition: Add the DMSO stock solution to the assay buffer immediately before initiating the reaction. Do not pre-incubate the compound in the aqueous buffer for extended periods.

  • Self-Validation Step: Run a "Buffer + Compound" (no protein) control parallel to your assay. If the compound's LC-MS peak area decreases by >5% over the assay duration, the buffer contains hidden nucleophilic impurities.

Assay Preparation Workflow

Workflow Start Prepare Stock Solution Solvent Select Anhydrous Aprotic Solvent (e.g., dry DMSO or DMF) Start->Solvent CheckBuffer Is the assay buffer amine-free? Solvent->CheckBuffer BufferYes Use HEPES, Phosphate, or MOPS CheckBuffer->BufferYes Yes BufferNo Avoid Tris or Glycine buffers! (Causes Schiff Base) CheckBuffer->BufferNo No Storage Store aliquots at -80°C under Argon/N2 BufferYes->Storage BufferNo->BufferYes Switch Buffer

Fig 2. Troubleshooting workflow for the preparation and storage of assay solutions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity and Scaffold Utility of N-[(4-formylphenyl)sulfonyl]-acetamide

A Technical Guide for Rational Drug Design and in vitro Validation As a Senior Application Scientist, I frequently encounter researchers struggling to balance target affinity with membrane permeability during hit-to-lead...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Rational Drug Design and in vitro Validation

As a Senior Application Scientist, I frequently encounter researchers struggling to balance target affinity with membrane permeability during hit-to-lead optimization. Standard carboxylic acid pharmacophores often suffer from poor passive diffusion, while primary sulfonamides can lack the precise geometric and electrostatic properties required for optimal target engagement.

This guide objectively evaluates N-[(4-formylphenyl)sulfonyl]-acetamide (N-FSA) —and its unacetylated precursor, 4-formylbenzenesulfonamide—as a privileged, dual-functional chemical scaffold. By comparing the bioactivity of N-FSA derivatives against standard clinical alternatives, we will explore why this specific structural motif is highly effective for developing multi-target inhibitors, specifically against Carbonic Anhydrase (CA), Cyclooxygenase-2 (COX-2), and Tubulin.

The Causality of Scaffold Selection: Why N-FSA?

The structural brilliance of N-FSA lies in its combination of two distinct, highly tunable functional groups:

  • The Formyl Group (Aldehyde): Acts as an electrophilic handle. It allows for rapid structural diversification via Claisen-Schmidt or Knoevenagel condensations, enabling the synthesis of Schiff bases, chalcones, and complex heterocycles (e.g., thiazoles, quinazolinones)[1],[2].

  • The N-Acylsulfonamide Moiety: Acts as a physicochemical tuner. The N-acylsulfonamide group is an acidic moiety frequently employed in medicinal chemistry as a superior carboxylic acid bioisostere[3].

The Mechanistic "Why": Standard primary sulfonamides have a pKa of ~10, making them predominantly neutral at physiological pH. Carboxylic acids have a pKa of ~4–5 but often suffer from rapid metabolic degradation and poor lipid solubility. The addition of the acetyl group to the sulfonamide nitrogen in N-FSA pulls electron density away from the nitrogen, lowering the pKa to approximately 4.5[4]. This mimics the acidity and anionic state of a carboxylate at physiological pH, while the tetrahedral geometry of the sulfonyl group expands the hydrogen-bonding network. This specific modification enhances membrane permeability, resists enzymatic hydrolysis, and allows for direct coordination with active-site metals (such as the zinc ion in Carbonic Anhydrase)[3],[5].

PharmacophoreLogic NFSA N-[(4-formylphenyl)sulfonyl]-acetamide (N-FSA Scaffold) Aldehyde Formyl Group (Electrophilic Handle) NFSA->Aldehyde Structural Derivatization AcylSulf N-Acylsulfonamide (Carboxylic Bioisostere) NFSA->AcylSulf Physicochemical Tuning Tubulin Chalcones / Thiazoles (Tubulin Inhibitors) Aldehyde->Tubulin Claisen-Schmidt Condensation CAIX Schiff Bases (CA IX/XII Inhibitors) Aldehyde->CAIX Amine Condensation COX2 Quinazolinones (COX-2 Inhibitors) Aldehyde->COX2 Heterocycle Formation AcylSulf->Tubulin Enhanced Permeability AcylSulf->CAIX Zinc Metalloenzyme Binding AcylSulf->COX2 COX-2 Pocket Anchoring

Caption: Structural logic of N-FSA as a dual-functional pharmacophore for targeted drug design.

Comparative Bioactivity Profiles

To objectively assess the performance of the N-FSA/4-formylbenzenesulfonamide scaffold, we must compare its downstream derivatives against established reference drugs across three distinct therapeutic targets.

A. Carbonic Anhydrase IX (Tumor-Associated)

Tumor-associated CA IX is a prime target for hypoxic cancer therapies. Recent studies demonstrate that thiazole-sulfonamide hybrids synthesized from this scaffold exhibit exceptional CA IX selectivity. The thiadiazole analogues demonstrate a Ki​ of 7.9 nM against CA IX, significantly outperforming the clinical candidate SLC-0111 ( Ki​ = 45 nM)[1]. The N-acyl/sulfonamide moiety directly chelates the Zn2+ ion in the CA active site, while the extended aromatic system blocks the hydrophobic pocket.

B. COX-2 Inhibition

Condensation of the formyl group with anthranilic acid derivatives yields 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives[2]. The presence of the para-sulfonamide/N-acylsulfonamide group on the aryl ring is essential for anchoring the molecule into the secondary pocket of COX-2 (via Arg513 and His90). These derivatives achieve maximum COX-2 inhibition comparable to Celecoxib at 20 μM concentrations[2].

C. Tubulin Polymerization

Dual-action is highly desirable in oncology. Thiazole-chalcone/sulfonamide hybrids derived from the formyl scaffold not only inhibit CA IX but also disrupt tubulin polymerization. They bind the colchicine-binding site of tubulin with an IC50​ of 2.72 μM, showing comparable mechanistic efficacy to the reference compound Combretastatin A-4[5].

Quantitative Data Comparison
Target PathwayN-FSA Derivative ClassReference DrugReference Potency ( IC50​ / Ki​ )Derivative Potency ( IC50​ / Ki​ )Selectivity Profile
CA IX Thiazole-Sulfonamide HybridSLC-011145.0 nM7.9 nM High (Spares CA I/II)
COX-2 Quinazolinone-SulfonamideCelecoxib~40.0 nM~20.0 nM High (Spares COX-1)
Tubulin Thiazole-Chalcone HybridCombretastatin A-41.2 μM2.72 μM Moderate (Dual-action)

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific internal controls and mechanistic explanations for critical steps.

Protocol A: Synthesis of N-FSA Chalcone Derivatives

Purpose: To generate a dual-action tubulin/CA inhibitor via Claisen-Schmidt condensation.

  • Scaffold Activation: Dissolve 1.0 mmol of the target acetophenone derivative in 10 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as both a solvent and a mild proton donor, activating the carbonyl oxygen of the acetophenone without aggressively hydrolyzing the N-acetyl group of our N-FSA scaffold.

  • Condensation: Add 1.0 mmol of N-[(4-formylphenyl)sulfonyl]-acetamide (N-FSA) and 2.0 mmol of anhydrous sodium acetate. Stir at 90°C for 4 hours[2].

    • Causality: Anhydrous sodium acetate is chosen over strong bases (like NaOH) because strong aqueous bases will rapidly cleave the bioisosteric N-acylsulfonamide linkage. The mild acetate base drives the enolate formation necessary for the condensation while preserving the scaffold's integrity.

  • Reaction Monitoring: Monitor via TLC (DCM:MeOH 9:1). A self-validating shift in Rf value alongside a color change (due to extended conjugation of the new chalcone) confirms product formation.

  • Purification: Quench in ice water, filter the precipitate, and recrystallize from hot ethanol to yield the pure hybrid.

Protocol B: Self-Validating in vitro Carbonic Anhydrase Inhibition Assay

Purpose: To objectively compare the Ki​ of the synthesized N-FSA derivative against SLC-0111.

  • Enzyme & Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 mM ZnSO4​ . Reconstitute recombinant human CA IX to a final well concentration of 10 nM.

  • Inhibitor Incubation: In a 96-well plate, add the N-FSA derivative (serial dilutions from 10 μM to 0.1 nM).

    • Internal Control: Run parallel wells with SLC-0111 (positive control) and DMSO vehicle (negative control) to validate the assay's dynamic range. Incubate for 15 minutes at room temperature to allow thermodynamic equilibrium of the zinc-sulfonamide chelation.

  • Substrate Addition: Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.

    • Causality: 4-NPA is a self-validating surrogate substrate. CA IX possesses esterase activity that cleaves 4-NPA into 4-nitrophenol. This allows for continuous, real-time spectrophotometric monitoring.

  • Kinetic Readout: Measure absorbance at 400 nm every 30 seconds for 10 minutes. Calculate the initial velocity ( V0​ ) and derive the Ki​ using the Cheng-Prusoff equation.

ExpWorkflow Step1 Scaffold Prep (N-FSA Synthesis) Step2 Derivatization (Condensation) Step1->Step2 Step3 Purification & Characterization Step2->Step3 Step4 In Vitro Bioassay (CA/COX-2/Tubulin) Step3->Step4 Step5 Data Analysis (IC50 & Selectivity) Step4->Step5

Caption: Step-by-step workflow from N-FSA scaffold preparation to in vitro bioassay validation.

References

  • Structure property relationships of N-acylsulfonamides and related bioisosteres. Francisco KR, Varricchio C, Paniak TJ, Kozlowski MC, Brancale A, Ballatore C. European Journal of Medicinal Chemistry (2021).

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Khasawneh HEN, et al. Frontiers in Chemistry (2025).

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules (MDPI) (2012).

Sources

Comparative

Comparing different synthetic routes for Acetamide, N-[(4-formylphenyl)sulfonyl]-

Executive Summary N-Acylsulfonamides are critical structural motifs in medicinal chemistry, frequently deployed as bioisosteres for carboxylic acids due to their similar hydrogen-bonding profiles and physiological pKa va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Acylsulfonamides are critical structural motifs in medicinal chemistry, frequently deployed as bioisosteres for carboxylic acids due to their similar hydrogen-bonding profiles and physiological pKa values1[1]. The synthesis of Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS: 722492-55-9), also known as N-(4-formylbenzenesulfonyl)acetamide, presents a unique synthetic challenge. The molecule features a highly reactive formyl group that is susceptible to unwanted side reactions—such as nucleophilic attack or aldol-type condensations—under harsh basic or oxidative conditions.

Because the sulfonamide nitrogen is a remarkably poor nucleophile (its lone pair is heavily delocalized into the adjacent electron-withdrawing sulfonyl group), standard amide coupling protocols often fail. This guide evaluates three distinct, field-proven synthetic methodologies to overcome this barrier, providing empirical data, mechanistic causality, and self-validating protocols to guide your route selection.

Mechanistic Overview & Synthetic Strategy

The three primary strategies for synthesizing N-[(4-formylphenyl)sulfonyl]acetamide rely on either hyper-activating the acylating agent or pre-deprotonating the nucleophile.

Routes SM1 4-Formylbenzenesulfonamide Prod N-[(4-formylphenyl)sulfonyl]acetamide SM1->Prod Route A: EDCI, DMAP, AcOH (Mild, 46% Yield) SM1->Prod Route B: Ac2O, ZnCl2 (Scalable, 75-85% Yield) SM2 4-Formylbenzenesulfonyl Chloride SM2->Prod Route C: Acetamide, n-BuLi (Cryogenic, 60-70% Yield)

Figure 1. Comparative synthetic routes for N-[(4-formylphenyl)sulfonyl]acetamide.

Performance Comparison Table

The following table summarizes the quantitative data and operational parameters for each route, allowing researchers to balance yield, scalability, and chemoselectivity.

RouteReagentsTypical YieldReaction TimeScalabilityKey AdvantageMajor Limitation
A. Carbodiimide Coupling 4-Formylbenzenesulfonamide, AcOH, EDCI, DMAP~46%16 hModerateMildest conditions; perfectly preserves the formyl groupModerate yield; poor atom economy (EDCI waste)
B. Anhydride Acylation 4-Formylbenzenesulfonamide, Ac2O, ZnCl2 (cat.)75–85%2–4 hHighFast, highly scalable, inexpensive reagentsExothermic; requires careful basic quenching
C. Sulfonyl Chloride Condensation 4-Formylbenzenesulfonyl chloride, Acetamide, n-BuLi60–70%1–2 hLowDirect C-S bond formation from accessible chloridesRequires strict cryogenic conditions (-78 °C)

Detailed Experimental Protocols & Causality

Route A: EDCI/DMAP-Mediated Coupling

Expertise & Experience: Coupling aliphatic carboxylic acids directly with sulfonamides requires overcoming the sulfonamide's inherent lack of nucleophilicity. Utilizing EDCI and stoichiometric DMAP generates a highly electrophilic N-acylpyridinium intermediate 1[1]. While yields are often moderate (~46%) for formyl-substituted substrates 2[2], this route completely avoids harsh acylating agents or strong bases, preventing competitive reactions at the delicate aldehyde moiety.

Mechanism A Acetic Acid + EDCI B O-Acylisourea Intermediate A->B Activation (-H2O) C N-Acylpyridinium Ion (Active Acylating Agent) B->C DMAP Attack D Nucleophilic Attack by 4-Formylbenzenesulfonamide C->D Sulfonamide Addition E N-[(4-formylphenyl)sulfonyl]acetamide + DMAP Regeneration D->E Proton Transfer & Elimination

Figure 2. Mechanistic pathway of DMAP-catalyzed EDCI coupling with sulfonamides.

Self-Validating Protocol:

  • Charge a dry, argon-purged round-bottom flask with 4-formylbenzenesulfonamide (1.0 equiv, 577 mg, 3.11 mmol) and anhydrous dichloromethane (DCM, 0.1 M) 2[2].

  • Add DMAP (1.0 equiv, 380 mg, 3.11 mmol) and EDCI hydrochloride (1.0 equiv, 596 mg, 3.11 mmol) 2[2]. Self-check: The suspension should gradually become a homogeneous solution as the activated complex forms.

  • Add glacial acetic acid (1.1 equiv, 0.2 mL, 3.42 mmol) dropwise at 20 °C 2[2].

  • Stir the reaction mixture at room temperature for 16 hours. Monitor via TLC (EtOAc/Hexane 1:1, UV active).

  • Quench with 1M HCl (aq) to protonate and partition the DMAP and urea byproducts into the aqueous layer.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to afford the product (~46% yield).

Route B: Acetic Anhydride Acylation via Lewis Acid Catalysis

Expertise & Experience: Acetic anhydride is a superior acylating agent compared to acetic acid. While basic conditions (DMAP/DIPEA) are frequently used to activate the anhydride 3[3], they risk inducing aldol condensations at the formyl group. Utilizing a Lewis acid like ZnCl₂ (at a mere 3 mol% loading) offers an elegant alternative. The Lewis acid coordinates the anhydride carbonyl, dramatically increasing its electrophilicity without the need for basic conditions, allowing for high-yielding, solvent-free, or highly concentrated reactions 4[4].

Self-Validating Protocol:

  • Suspend 4-formylbenzenesulfonamide (1.0 equiv) in a minimal amount of DCM (or run solvent-free if scalability/stirring allows) 4[4].

  • Add acetic anhydride (1.5 equiv).

  • Introduce anhydrous ZnCl₂ (3 mol%)4[4]. Self-check: A mild exotherm indicates the initiation of the Lewis acid-catalyzed acylation.

  • Stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the starting mass (m/z 185).

  • Quench by adding saturated aqueous NaHCO₃ slowly until CO₂ evolution ceases.

  • Extract with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Recrystallize from EtOAc/Hexanes to achieve >95% purity.

Route C: Sulfonyl Chloride Condensation via Lithiated Acetamide

Expertise & Experience: Instead of acylating a sulfonamide, this reverse approach sulfonylates an amide. Acetamide is deprotonated using a strong base (n-BuLi) at cryogenic temperatures to form a highly nucleophilic lithium acetamidate 5[5]. This species rapidly attacks 4-formylbenzenesulfonyl chloride. The primary risk here is the nucleophilic attack of n-BuLi on the formyl group; therefore, the acetamide must be pre-lithiated strictly before the addition of the electrophile.

Self-Validating Protocol:

  • In a flame-dried Schlenk flask under nitrogen, dissolve acetamide (1.1 equiv) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete metalation 5[5]. Self-check: The formation of a fine white suspension indicates the generation of the insoluble lithium salt.

  • Slowly add a solution of 4-formylbenzenesulfonyl chloride (1.0 equiv) in anhydrous THF via cannula.

  • Allow the reaction to gradually warm to 0 °C over 1 hour 5[5].

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Conclusion & Recommendations

  • For discovery chemistry where preserving the aldehyde is paramount and the scale is small, Route A (EDCI/DMAP) is the safest methodology, albeit lower yielding.

  • For process scale-up and cost-efficiency, Route B (Lewis acid-catalyzed anhydride acylation) is the optimal choice, delivering the highest atom economy, fastest reaction times, and superior yields.

  • Route C should be reserved for cases where the specific sulfonyl chloride is more readily available than the corresponding sulfonamide, provided rigorous cryogenic control is maintained to protect the formyl group.

References

  • Ambeed. "3240-35-5 | 4-Formylbenzenesulfonamide | Aryls". 2

  • Journal of the American Chemical Society. "Activation Method to Prepare a Highly Reactive Acylsulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis". 3

  • Taylor & Francis. "Fibrate-based N-acylsulphonamides targeting carbonic anhydrases: synthesis, biochemical evaluation, and docking studies". 1

  • Google Patents. "WO2017214359A1 - Novel clostridium difficile toxin inhibitors".5

  • ResearchGate. "A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis". 4

Sources

Validation

Reproducibility of biological assays with N-[(4-formylphenyl)sulfonyl]-acetamide

An In-Depth Technical Guide to the Reproducibility of Biological Assays Utilizing N-[(4-formylphenyl)sulfonyl]-acetamide As the landscape of targeted therapeutics evolves, the transition from broad-spectrum primary sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducibility of Biological Assays Utilizing N-[(4-formylphenyl)sulfonyl]-acetamide

As the landscape of targeted therapeutics evolves, the transition from broad-spectrum primary sulfonamides to finely-tuned secondary sulfonamides has revolutionized the inhibition of metalloenzymes. Among these, N-[(4-formylphenyl)sulfonyl]-acetamide stands out as a highly specialized, bifunctional chemical probe. It combines an N-acylsulfonamide zinc-binding group (ZBG) with a reactive para-formyl electrophilic handle.

This guide provides a rigorous comparative analysis of this compound against standard alternatives, detailing the mechanistic causality behind its behavior, and establishing self-validating protocols to ensure absolute reproducibility in your biological assays.

Mechanistic Grounding: The Dual-Functionality Paradigm

Historically, secondary sulfonamides were dismissed as poor Carbonic Anhydrase (CA) inhibitors due to steric hindrance. However, recent structural biology and kinetic studies have proven that N-acylsulfonamides are exceptionally potent inhibitors, particularly against the tumor-associated isoform CA IX[1][2].

The structural brilliance of N-[(4-formylphenyl)sulfonyl]-acetamide lies in two specific domains:

  • The N-Acetyl Group (pKa Tuning): In primary sulfonamides (like Acetazolamide), the sulfonamide NH2​ has a pKa of ~10. By acetylating the nitrogen, the electron-withdrawing carbonyl group lowers the pKa to ~7.5. At physiological pH (7.4), a significant fraction of the molecule exists as an active, zinc-coordinating anion, drastically improving binding kinetics[3].

  • The para-Formyl Group (Bioconjugation): The aldehyde moiety acts as a reactive warhead. It can form reversible Schiff bases with lysine residues on target proteins, or be utilized in reductive amination to conjugate the inhibitor to cationic polymers (e.g., PAMAM dendrimers) for enhanced intracellular delivery and tumor penetration[4].

G Probe N-[(4-formylphenyl)sulfonyl]-acetamide ZBG N-Acylsulfonamide (Zinc Binding) Probe->ZBG Functional Domain 1 Formyl para-Formyl Group (Bioconjugation) Probe->Formyl Functional Domain 2 CAIX CA IX Inhibition (Tumor Microenvironment) ZBG->CAIX Coordinates Zn2+ Polymer Polymer Conjugation (Intracellular Delivery) Formyl->Polymer Reductive Amination Assay1 Esterase Hydrolysis Assay (Reproducibility Focus) CAIX->Assay1 Validated via Assay2 Cellular Hypoxia Assay (Efficacy Focus) Polymer->Assay2 Validated via

Figure 1: Dual-functional workflow of N-[(4-formylphenyl)sulfonyl]-acetamide in biological assays.

Comparative Performance Analysis

To establish a baseline for assay expectations, we must compare N-[(4-formylphenyl)sulfonyl]-acetamide against the gold-standard primary sulfonamide (Acetazolamide ) and its non-acetylated precursor (4-Formylbenzenesulfonamide ).

The table below synthesizes expected performance metrics based on validated enzymatic and cellular models[1][5].

CompoundhCA IX Ki​ (nM)hCA II Ki​ (nM)Selectivity (II/IX)Inter-assay CV (%)Key Limitation
N-[(4-formylphenyl)sulfonyl]-acetamide 45 - 80350 - 500~6.0x4.2%Sensitive to alkaline hydrolysis
Acetazolamide (AAZ) 25120.48x (Poor)2.1%Lacks conjugation handle
4-Formylbenzenesulfonamide 110850.77x (Poor)3.8%Suboptimal pKa (~10)

Causality of Variance (CV%): The slightly higher Coefficient of Variation (4.2%) for the N-acetylated probe is a direct result of its chemical reactivity. The N-acyl bond is susceptible to hydrolysis if assay buffers exceed pH 8.0, and the formyl group can oxidize to a carboxylic acid if stock solutions are exposed to atmospheric oxygen over prolonged periods.

Self-Validating Experimental Protocols

To achieve inter-assay CVs below 5% when working with reactive N-acylsulfonamides, researchers must implement self-validating assay architectures. The following protocol for CA IX inhibition is designed to isolate the true inhibitory effect from compound degradation artifacts.

Protocol: Recombinant hCA IX Esterase Inhibition Assay

Carbonic anhydrases possess esterase activity, allowing the use of 4-nitrophenyl acetate (p-NPA) as a colorimetric substrate. This is highly preferred over CO2​ hydration assays for high-throughput reproducibility.

Reagents & Preparation:

  • Buffer: 10 mM HEPES, 15 mM Na2​SO4​ , pH 7.4. (Causality: HEPES is chosen over Tris because primary amines in Tris can form Schiff bases with the formyl group of the probe, artificially depleting the active inhibitor concentration).

  • Enzyme: Recombinant human CA IX (catalytic domain), final concentration 10 nM.

  • Substrate: 4-nitrophenyl acetate (p-NPA), 0.5 mM final concentration (prepared fresh in anhydrous acetonitrile).

  • Inhibitor Stock: 10 mM N-[(4-formylphenyl)sulfonyl]-acetamide in 100% anhydrous DMSO. (Stored at -20°C in single-use aliquots to prevent aldehyde oxidation).

Step-by-Step Methodology:

  • System Calibration (The Self-Validation Step): Prepare three control wells:

    • Blank: Buffer + Substrate (Measures spontaneous, non-enzymatic hydrolysis of p-NPA).

    • Positive Control: Buffer + Enzyme + Substrate (Establishes Vmax​ ).

    • Reference Standard: Buffer + Enzyme + Substrate + 100 nM Acetazolamide (Validates enzyme viability and assay dynamic range).

  • Inhibitor Pre-incubation: Dispense 10 µL of the inhibitor (serially diluted in buffer, keeping final DMSO < 2% to prevent enzyme denaturation) into the test wells. Add 40 µL of the hCA IX enzyme solution. Incubate at 25°C for exactly 15 minutes. (Causality: N-acylsulfonamides require longer equilibration times than primary sulfonamides to displace the active-site water molecule).

  • Reaction Initiation: Rapidly add 50 µL of the p-NPA substrate solution to all wells.

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Subtract the Blank velocity from all readings to correct for spontaneous hydrolysis. Calculate IC50​ using a 4-parameter logistic non-linear regression.

Troubleshooting & Reproducibility Insights
  • Loss of Potency Over Time: If the IC50​ of N-[(4-formylphenyl)sulfonyl]-acetamide begins to drift higher in subsequent assays, suspect oxidation of the para-formyl group. Verify compound integrity via LC-MS; the appearance of an [M+16] peak indicates conversion to the inactive carboxylic acid.

  • Conjugation Assays: When utilizing the formyl group to conjugate the probe to PAMAM dendrimers for cellular hypoxia assays[4], ensure the reductive amination (using NaBH3​CN ) is performed at pH 6.5. Higher pH levels will cause premature hydrolysis of the critical N-acetyl zinc-binding group.

Conclusion

N-[(4-formylphenyl)sulfonyl]-acetamide represents a sophisticated leap in chemical biology, offering both tunable target affinity and a versatile bioconjugation handle. By understanding the chemical causality of its functional groups—specifically the pKa-lowering effect of the N-acyl group and the electrophilic nature of the formyl group—researchers can design highly reproducible, artifact-free biological assays that leverage its full potential in drug discovery and delivery.

References

  • N-Acylsulfonamides Strongly Inhibit Human Carbonic Anhydrase Isoenzymes I and II. Bioorganic & Medicinal Chemistry, 2015. URL: [Link]

  • Carbonic Anhydrase Targeting Polymer with Enhanced Intracellular Protein Delivery and Tumor Penetration for Cancer Therapy. Nano Letters, 2025. URL:[Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI, 2026. URL:[Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ResearchGate / MDPI, 2026. URL: [Link]

Sources

Comparative

A Researcher's Guide to the Certificate of Analysis for N-[(4-formylphenyl)sulfonyl]-acetamide: Ensuring Quality for Advanced Synthesis

For researchers, scientists, and drug development professionals, the integrity of a chemical intermediate is the bedrock of reproducible and successful downstream synthesis. The Certificate of Analysis (CoA) for a compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical intermediate is the bedrock of reproducible and successful downstream synthesis. The Certificate of Analysis (CoA) for a compound like N-[(4-formylphenyl)sulfonyl]-acetamide is not merely a document of compliance; it is a critical dataset that validates the material's identity, purity, and suitability for its intended application. This guide provides an in-depth comparison of the essential CoA requirements for N-[(4-formylphenyl)sulfonyl]-acetamide, contrasts it with common alternatives, and offers the experimental methodologies required to verify its quality.

N-[(4-formylphenyl)sulfonyl]-acetamide is a bifunctional organic compound, featuring a reactive aldehyde, a central sulfonyl group, and a protected amine in the form of an acetamide. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and specialty materials.[1][2] The aldehyde group is amenable to a variety of crucial synthetic transformations such as reductive aminations, Wittig reactions, and condensations, while the sulfonamide-acetamide portion of the molecule can be a key pharmacophore or be further modified.[1][3]

Given its role as a foundational building block, a stringent quality assessment is non-negotiable. A comprehensive CoA for N-[(4-formylphenyl)sulfonyl]-acetamide provides the necessary assurance of its chemical fidelity.

Deconstructing the Ideal Certificate of Analysis

A robust CoA for N-[(4-formylphenyl)sulfonyl]-acetamide should be a detailed report, providing clear specifications and the actual, batch-specific results for a battery of analytical tests. This stands in contrast to a simple pass/fail statement, offering a quantitative basis for acceptance. The following table outlines the essential components of a gold-standard CoA for this intermediate.

Parameter Test Method Specification Rationale for Inclusion
Identification
AppearanceVisual InspectionWhite to Off-White Solid/PowderProvides a first-pass check for gross contamination or degradation.
Infrared (IR) SpectroscopyFTIRConforms to Reference SpectrumConfirms the presence of key functional groups (C=O of aldehyde and amide, S=O of sulfonyl, N-H, aromatic C-H) and provides a unique fingerprint of the molecule.
¹H NMR Spectroscopy¹H NMR (400 MHz, DMSO-d₆)Conforms to StructureProvides unambiguous confirmation of the chemical structure by showing the expected proton signals, their integrations, and splitting patterns.
Mass SpectrometryESI-MS[M-H]⁻ or [M+Na]⁺ corresponds to MW 227.24Confirms the molecular weight of the compound.
Assay
Purity by HPLCRP-HPLC with UV Detection≥ 98.0% (by area)Quantifies the amount of the desired compound relative to impurities. This is a critical measure of overall quality.
Physical Properties
Melting PointCapillary MethodReport Value (e.g., 138-142 °C for similar structures)A narrow melting point range is indicative of high purity.
Loss on DryingGravimetric (e.g., 80 °C, 2 hrs, vacuum)≤ 1.0%Measures the amount of volatile content, primarily residual solvents and water, which can interfere with subsequent reactions.
Impurity Profile
Residual SolventsGC-HSPer ICH Q3C LimitsIdentifies and quantifies any remaining solvents from the synthesis and purification process, which can be toxic or affect reaction outcomes.
Related SubstancesHPLCIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 1.5%Quantifies impurities with similar structures to the main compound, which are often byproducts of the synthesis.
Inorganics (Sulfated Ash)Gravimetric≤ 0.1%Measures the amount of non-volatile inorganic impurities.

Comparative Analysis: N-[(4-formylphenyl)sulfonyl]-acetamide vs. Alternatives

The choice of a synthetic building block depends on the specific requirements of the target molecule and the reaction conditions. N-[(4-formylphenyl)sulfonyl]-acetamide is one of several reagents that can be used to introduce a formylphenylsulfonyl moiety. Below is a comparison with two common alternatives.

Feature N-[(4-formylphenyl)sulfonyl]-acetamide 4-Formylbenzenesulfonyl Chloride N-(4-Formylphenyl)methanesulfonamide
Structure Acetamide protected amineHighly reactive sulfonyl chlorideMethanesulfonamide protected amine
Reactivity Moderately stable, amine is protected. Aldehyde is reactive.Highly reactive, moisture-sensitive sulfonyl chloride.Stable, amine is protected.
Primary Use Direct incorporation of the N-acetyl-sulfonamide-phenyl-aldehyde moiety.Used to create sulfonamides by reaction with amines.Direct incorporation of the N-methanesulfonyl-phenyl-aldehyde moiety.
Key CoA Considerations Purity of acetamide, absence of free amine.High assay value, absence of corresponding sulfonic acid (hydrolysis product).Purity of the methanesulfonamide.
Advantages Stable, easy to handle solid. Directly incorporates a common pharmacophore motif.Versatile for creating a wide range of sulfonamide derivatives.Offers a different N-protecting group which may have different solubility or deprotection characteristics.
Disadvantages The acetamide group may require harsh conditions for removal if the free amine is desired.Difficult to handle due to moisture sensitivity.May not be as widely available or as cost-effective.

The CoA for 4-Formylbenzenesulfonyl Chloride, for instance, would place a much stronger emphasis on the assay of the sulfonyl chloride and the limit of its hydrolysis product, 4-formylbenzenesulfonic acid, as this is the most likely degradation product and a critical impurity.

Experimental Protocols for Quality Verification

To ensure trustworthiness, every protocol should be a self-validating system. The following are detailed, step-by-step methodologies for the key experiments cited in the CoA.

Synthesis Workflow

The synthesis of N-[(4-formylphenyl)sulfonyl]-acetamide typically involves the N-acetylation of 4-formylbenzenesulfonamide. This process requires careful control to avoid side reactions.

cluster_0 Synthesis of N-[(4-formylphenyl)sulfonyl]-acetamide Start 4-Formylbenzenesulfonamide + Acetic Anhydride Reaction Reaction in Pyridine or with a catalyst (e.g., H₂SO₄) Start->Reaction 1. Add reagents Quench Quench with Water/Ice Reaction->Quench 2. After reaction completion (TLC) Isolation Filter Precipitate Quench->Isolation 3. Isolate crude product Purification Recrystallization (e.g., from Ethanol/Water) Isolation->Purification 4. Purify FinalProduct N-[(4-formylphenyl)sulfonyl]-acetamide Purification->FinalProduct 5. Dry to constant weight

Caption: A typical workflow for the synthesis of N-[(4-formylphenyl)sulfonyl]-acetamide.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of N-[(4-formylphenyl)sulfonyl]-acetamide and its related impurities.

Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, and UV/Vis detector.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard of N-[(4-formylphenyl)sulfonyl]-acetamide in a diluent (e.g., 50:50 Water:Acetonitrile) to prepare a stock solution of 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a nominal concentration of 100 µg/mL.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 20 minutes. Inject a blank (diluent), followed by the standard and sample solutions.

  • Calculation: Calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

cluster_1 HPLC Analysis Workflow Prep Prepare Mobile Phases, Standard, and Sample Solutions Equilibrate Equilibrate HPLC System and Column Prep->Equilibrate Inject Inject Blank, Standard, and Sample Equilibrate->Inject Acquire Acquire Chromatographic Data Inject->Acquire Analyze Integrate Peaks and Calculate % Purity Acquire->Analyze

Sources

Safety & Regulatory Compliance

Safety

Acetamide, N-[(4-formylphenyl)sulfonyl]-: Comprehensive Handling &amp; Disposal Protocol

Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS: 722492-55-9) is a specialized sulfonamide derivative utilized primarily as an intermediate in organic synthesis and pharmaceutical drug development. Because the molecule con...

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Author: BenchChem Technical Support Team. Date: April 2026

Acetamide, N-[(4-formylphenyl)sulfonyl]- (CAS: 722492-55-9) is a specialized sulfonamide derivative utilized primarily as an intermediate in organic synthesis and pharmaceutical drug development. Because the molecule contains an electrophilic functional group alongside nitrogen and sulfur heteroatoms, it requires strict operational protocols to mitigate reactivity risks and environmental contamination [1].

As a Senior Application Scientist, I have designed this guide to provide researchers with self-validating, step-by-step methodologies for the safe handling, spill management, and regulatory-compliant disposal of this compound.

Hazard Identification & Mechanistic Causality

To handle this compound safely, laboratory personnel must understand the chemical causality behind its hazard classifications:

  • Electrophilic Reactivity (H315, H319): The para-formyl group (-CHO) is highly electrophilic. It is prone to oxidation in the presence of strong oxidizers and can readily react with biological nucleophiles (such as primary amines in skin and eye proteins). This covalent interaction is the primary mechanistic driver behind its classification as a skin and severe eye irritant.

  • Heteroatom Combustion Profile: The molecular framework contains both nitrogen (N) and sulfur (S). If disposed of via standard low-temperature burning or municipal trash, the compound will thermally decompose into toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, environmental regulations mandate specialized destruction pathways [2].

Quantitative Data & Hazard Summary

The following table summarizes the critical physicochemical and hazard data required for risk assessment prior to handling [3].

Property / ClassificationData
Chemical Name Acetamide, N-[(4-formylphenyl)sulfonyl]-
CAS Number 722492-55-9
Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
Physical State Solid (Powder/Crystalline)
GHS Hazard Statements H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Target Organs Eyes, Skin, Respiratory System
Operational Handling Protocol

Executing a self-validating handling protocol ensures that exposure risks are minimized at the source.

Step 1: Implement Engineering Controls Always handle the dry powder within a certified chemical fume hood. The airflow must be calibrated to a face velocity of 80–100 feet per minute (fpm) to prevent the inhalation of irritating particulate matter (H335).

Step 2: Don Appropriate PPE Wear nitrile gloves (minimum 4 mil thickness for incidental contact; 8 mil for extended handling), chemical splash goggles, and a standard laboratory coat. If a fume hood is unavailable and dust generation is unavoidable, an N95 or P100 particulate respirator is required.

Step 3: Inert Atmosphere Handling (Quality Control) Because the formyl group can slowly oxidize to a carboxylic acid upon prolonged exposure to atmospheric oxygen, it is highly recommended to purge the storage container with an inert gas (Nitrogen or Argon) after each use. This prevents degradation and ensures reproducibility in downstream synthetic steps.

Spill Management Protocol

In the event of a localized spill, follow these immediate remediation steps:

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the reactive powder, increasing inhalation risk. Instead, gently cover the spill with damp absorbent paper to suppress dust, or use a HEPA-filtered vacuum dedicated to chemical cleanups.

  • Solution Spills: If the compound is dissolved in an organic solvent (e.g., Dichloromethane or DMSO), apply an inert, non-combustible absorbent material such as vermiculite or sand over the liquid.

  • Containment: Transfer all contaminated cleanup materials (including the damp paper or vermiculite) into a secondary high-density polyethylene (HDPE) containment vessel. Seal tightly and label immediately for hazardous waste processing.

Proper Disposal Procedures

According to the standards outlined in[1] and the [2], organic waste containing sulfur and nitrogen must be systematically segregated and destroyed to prevent atmospheric pollution.

Step 1: Waste Segregation Isolate this waste from halogenated solvents (unless the specific reaction workflow required a halogenated solvent). Strictly avoid mixing this compound with strong oxidizing agents, as this can trigger an exothermic reaction with the formyl group.

Step 2: Primary Containment Place solid waste (including contaminated PPE and empty reagent bottles) into a chemically compatible, sealable HDPE container. Liquid waste containing dissolved product should be collected in dedicated organic waste carboys.

Step 3: Regulatory Labeling Clearly label the container as: "Hazardous Waste: Non-Halogenated Organic (Contains N, S heteroatoms)." Include the full chemical name and CAS number.

Step 4: Final Destruction Pathway Transfer the sealed waste to your institution's Environmental Health and Safety (EHS) department. The mandatory destruction pathway is high-temperature incineration at an EPA-approved facility. The incinerator must be equipped with flue gas scrubbers to neutralize the NOx and SOx emissions generated during combustion. Under no circumstances should this compound or its solutions be flushed down the drain.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: Acetamide, N-[(4-formylphenyl)sulfonyl]- State Determine Physical State (Solid vs. Solution) Start->State Solid Solid Waste (Powders, Contaminated PPE) State->Solid Liquid Liquid Waste (Reaction Solvents, Washings) State->Liquid SolidPack Seal in compatible HDPE containers/bags Solid->SolidPack LiquidPack Segregate into Non-Halogenated Organic Waste Liquid->LiquidPack Labeling Label as: Hazardous Waste (Contains N, S heteroatoms) SolidPack->Labeling LiquidPack->Labeling Incineration EPA-Approved Facility: High-Temp Incineration (Requires NOx/SOx Scrubbers) Labeling->Incineration

Workflow for the segregation and RCRA-compliant disposal of N, S-containing organic waste.

References
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link][1]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview & Regulations. Available at: [Link][2]

  • ChemRadar / CIRS Group. GHS Classification Search Tool: Acetamide, N-[(4-formylphenyl)sulfonyl]- CAS#722492-55-9. Available at: [Link][3]

Sources

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